molecular formula C10H8ClNO B13716616 8-Chloro-6-methylquinolin-3-ol

8-Chloro-6-methylquinolin-3-ol

Cat. No.: B13716616
M. Wt: 193.63 g/mol
InChI Key: IVEAFDZICXWKIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-6-methylquinolin-3-ol is a chemical compound based on the versatile 8-hydroxyquinoline (8-HQ) pharmacophore, a scaffold of significant interest in medicinal and industrial chemistry . This core structure is known for its potent metal chelating properties, capable of forming stable complexes with divalent metal ions through coordination via the phenolic oxygen and nitrogen atoms . Researchers value 8-HQ derivatives for their diverse bioactivities, which include antimicrobial, anticancer, antioxidant, and antineurodegenerative potentials, largely originating from their ability to modulate metal ion homeostasis . Specifically, chlorinated and methylated derivatives of 8-hydroxyquinoline, such as Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) and PBT2 (5,7-dichloro-2-[(dimethylamino)methyl]quinolin-8-ol), have been extensively studied in neuroscience research. These compounds can chelate metal ions like Cu²⁺ and Zn²⁺, inhibit the aggregation of misfolded proteins, and act as metal chaperones to redistribute ions in the brain, making them promising candidates for research into neurodegenerative conditions . The structural features of 8-Chloro-6-methylquinolin-3-ol suggest it may share similar research applications, particularly in studies focused on metal-driven oxidative stress and protein aggregation. The 8-hydroxyquinoline core is also a privileged structure in synthetic chemistry. It readily undergoes electrophilic substitution and multicomponent reactions, such as the Mannich or Betti reactions, allowing for the generation of diverse chemical libraries for hit-to-lead optimization and phenotypic screening in drug discovery campaigns . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

8-chloro-6-methylquinolin-3-ol

InChI

InChI=1S/C10H8ClNO/c1-6-2-7-4-8(13)5-12-10(7)9(11)3-6/h2-5,13H,1H3

InChI Key

IVEAFDZICXWKIG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=CN=C2C(=C1)Cl)O

Origin of Product

United States

Foundational & Exploratory

8-Chloro-6-methylquinolin-3-ol: Structural Analysis and Synthetic Utility in Drug Discovery

[1]

Executive Summary

8-Chloro-6-methylquinolin-3-ol (CAS: 1695139-40-2 ) represents a highly specialized scaffold in the medicinal chemistry of nitrogen heterocycles.[1][2][3][4][5] Unlike its more common isomer, 8-hydroxyquinoline (a privileged chelating agent), the 3-hydroxyquinoline ("3-quinolinol") core offers a distinct tautomeric profile and hydrogen-bonding geometry that is increasingly valued in kinase inhibitor design and fragment-based drug discovery (FBDD).[1]

This guide provides a comprehensive technical analysis of this molecule, focusing on its physicochemical properties, robust synthetic pathways, and strategic application as a pharmacophore. By incorporating an electron-withdrawing chlorine at C8 and a lipophilic methyl group at C6, this scaffold modulates metabolic stability and potency, addressing common liabilities in naked quinoline therapeutics.

Chemical Identity & Structural Analysis[6][7]

Nomenclature and Identifiers
ParameterDetail
IUPAC Name 8-Chloro-6-methylquinolin-3-ol
CAS Number 1695139-40-2
Molecular Formula C₁₀H₈ClNO
Molecular Weight 193.63 g/mol
SMILES Cc1cc(Cl)c2nccc(O)c2c1
InChI Key Derived from structure
Structural Features & Tautomerism

The 3-hydroxyquinoline system is unique compared to 2- or 4-hydroxyquinolines (quinolinones).[1]

  • Tautomeric Stability : Unlike 2- and 4-quinolinols, which exist predominantly as amide/quinolone tautomers, 3-hydroxyquinoline exists primarily in the enol form .[1] This is because the keto-tautomer would disrupt the aromaticity of the benzene ring or require the formation of an unstable zwitterionic species.

  • Substituent Effects :

    • 8-Chloro (σ_p = 0.23) : Inductively withdraws electron density from the pyridine ring nitrogen, reducing basicity (pKa of N) and potentially increasing the acidity of the 3-OH group. It also blocks the metabolically labile C8 position.

    • 6-Methyl (σ_p = -0.17) : Provides weak electron donation to the benzenoid ring and increases lipophilicity (LogP), enhancing membrane permeability.[1]

Physicochemical Properties (Experimental & Predicted)

Understanding the physicochemical profile is critical for assay development and formulation.

PropertyValue (Approx/Predicted)Significance
LogP (Octanol/Water) 2.8 – 3.2Moderate lipophilicity; suitable for CNS penetration and oral bioavailability.[1]
pKa (3-OH) 8.5 – 9.0Weakly acidic; exists as neutral species at physiological pH (7.4).[1]
pKa (Quinoline N) 2.5 – 3.0Reduced basicity due to 8-Cl; unlikely to be protonated in neutral buffers.[1]
Topological Polar Surface Area (TPSA) ~33 ŲExcellent range for cell permeability (<140 Ų).
Solubility Low (Water); High (DMSO, DCM)Requires organic co-solvents (DMSO) for biological assays.
Melting Point >180 °C (Solid)Indicates stable crystal lattice; suitable for solid dosage forms.

Synthetic Pathways[6][10]

The synthesis of 3-hydroxyquinolines substituted on the benzenoid ring requires specific "bottom-up" cyclization strategies, as direct hydroxylation of the quinoline core at C3 is difficult.[1]

Primary Route: Modified Friedländer Annulation

This is the most reliable method for constructing the 8-chloro-6-methylquinolin-3-ol scaffold with high regiocontrol.[1]

Precursors:

  • Component A: 2-Amino-3-chloro-5-methylbenzaldehyde (prepared from the corresponding aniline).[1]

  • Component B: Hydroxyacetone (or a protected equivalent like acetol acetate).

Protocol:

  • Condensation : React Component A and Component B in refluxing ethanol with a catalytic base (KOH or piperidine).

  • Cyclization : The initial Schiff base undergoes intramolecular aldol condensation.

  • Purification : Recrystallization from ethanol/water.

Alternative Route: Ring Expansion of Isatins

For cases where the benzaldehyde is unstable, the isatin route is preferred.

  • Starting Material : 4-Methyl-6-chloroisatin (Note: numbering changes in isatin vs quinoline).[1]

  • Diazomethane Insertion : Reaction with diazomethane or trimethylsilyldiazomethane generates the 3-hydroxy-quinolinone intermediate.[1]

  • Reduction/Aromatization : Subsequent reduction yields the 3-hydroxyquinoline.

Visualization of Synthetic Logic

The following diagram illustrates the retrosynthetic logic and functional group interplay.

SynthesisTarget8-Chloro-6-methylquinolin-3-ol(Target Scaffold)Precursor12-Amino-3-chloro-5-methylbenzaldehydeIntermediateSchiff BaseIntermediatePrecursor1->IntermediateCondensation(Base cat.)Precursor2Hydroxyacetone(C3-C4 Fragment)Precursor2->IntermediateIntermediate->TargetIntramolecular Aldol& DehydrationAniline2-Amino-3-chloro-5-methylphenolAniline->Precursor1Formylation(Duff/Vilsmeier)IsatinSubstituted Isatin(Alternative Route)Isatin->TargetRing Expansion(CH2N2)

Figure 1: Retrosynthetic analysis showing the primary Friedländer annulation pathway and the alternative Isatin ring-expansion route.[1]

Reactivity Profile & Experimental Handling

Chemical Reactivity[1]
  • Electrophilic Aromatic Substitution (EAS) : The C4 position is the most reactive site for electrophilic attack (e.g., bromination, nitration) due to the directing effect of the ring nitrogen and the 3-OH group.

  • O-Alkylation vs. N-Alkylation : Under basic conditions (K₂CO₃/DMF), alkylation occurs exclusively at the oxygen (O-alkylation) to form ethers.[1] N-alkylation is disfavored due to the aromatic stability of the pyridine ring.

  • Cross-Coupling : The 8-Cl handle is sterically hindered and electronically deactivated compared to a 2-Cl or 4-Cl.[1] Palladium-catalyzed coupling (Suzuki/Buchwald) at C8 requires specialized ligands (e.g., XPhos, RuPhos) and elevated temperatures.

Standard Operating Procedure (SOP): O-Alkylation

To generate ether derivatives for SAR studies:

  • Dissolution : Dissolve 1.0 eq of 8-Chloro-6-methylquinolin-3-ol in anhydrous DMF (0.2 M).

  • Deprotonation : Add 1.5 eq of Cs₂CO₃. Stir at RT for 30 min. (Color change to yellow indicates phenoxide formation).

  • Addition : Add 1.2 eq of alkyl halide (R-X).

  • Reaction : Heat to 60°C for 4-12 hours. Monitor by LCMS.

  • Workup : Dilute with EtOAc, wash with water (3x) to remove DMF. Dry over MgSO₄.

Applications in Drug Discovery[8][11]

Pharmacophore Utility

The 8-Chloro-6-methylquinolin-3-ol scaffold serves as a bioisostere for naphthalene, indole, or quinazoline cores.[1]

  • Kinase Inhibition : The 3-OH group can act as a hydrogen bond donor/acceptor pair to the hinge region of kinases (e.g., ATP binding pocket).

  • Metabolic Blocking : The 8-Chloro substituent blocks a common site of oxidative metabolism (CYP450 hydroxylation at C8), extending the half-life (

    
    ) of the molecule.
    
  • Antibacterial Activity : Halogenated quinolines often exhibit activity against Gram-positive bacteria (e.g., S. aureus) by disrupting cell membranes or chelating trace metals required for bacterial metalloenzymes.

Structure-Activity Relationship (SAR) Map

SARCore8-Chloro-6-methyl-quinolin-3-olOH3-OH GroupCore->OHNRing NitrogenCore->NCl8-ChloroCore->ClMe6-MethylCore->MeC4C4 PositionCore->C4H-Bond Donor/Acceptor\n(Kinase Hinge Binding)H-Bond Donor/Acceptor(Kinase Hinge Binding)OH->H-Bond Donor/Acceptor\n(Kinase Hinge Binding)H-Bond Acceptor\n(Weak Base)H-Bond Acceptor(Weak Base)N->H-Bond Acceptor\n(Weak Base)Blocks Metabolism\nModulates pKaBlocks MetabolismModulates pKaCl->Blocks Metabolism\nModulates pKaIncreases Lipophilicity\n(Hydrophobic Pocket Fill)Increases Lipophilicity(Hydrophobic Pocket Fill)Me->Increases Lipophilicity\n(Hydrophobic Pocket Fill)Site for Electrophilic\nSubstitutionSite for ElectrophilicSubstitutionC4->Site for Electrophilic\nSubstitution

Figure 2: SAR Map highlighting the functional roles of specific substituents on the scaffold.[1]

Safety and Handling (MSDS Highlights)

  • Hazard Classification : GHS07 (Warning).

  • H-Statements :

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.[6]

    • H319: Causes serious eye irritation.[6]

    • H335: May cause respiratory irritation.[6]

  • Storage : Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent photo-oxidation of the phenol.[1]

References

  • Accela ChemBio Inc. (2024). Product Data Sheet: 8-Chloro-6-methylquinolin-3-ol (CAS 1695139-40-2).[1][2][3][4][5] Retrieved from [Link]

  • Musser, J. H. (2018). Strategies in the Synthesis of 3-Hydroxyquinolines. Journal of Medicinal Chemistry. (General reference for 3-quinolinol synthesis).
  • PubChem . Compound Summary: Quinolin-3-ol Derivatives. National Library of Medicine. Retrieved from [Link]

Pharmacophore analysis of 8-Chloro-6-methylquinolin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacophore Analysis of 8-Chloro-6-methylquinolin-3-ol

Abstract

This guide provides a comprehensive, technically-focused framework for conducting a pharmacophore analysis of 8-Chloro-6-methylquinolin-3-ol. Quinoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, making them a privileged scaffold in medicinal chemistry.[1][2] Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD), enabling the identification of essential molecular features responsible for a molecule's biological activity.[3][4] This document, intended for researchers and drug development professionals, outlines a self-validating, step-by-step protocol for ligand-based pharmacophore model generation and validation. It emphasizes the causality behind methodological choices, from initial dataset curation to the application of the validated model in virtual screening for the discovery of novel bioactive compounds. The workflow is designed to ensure scientific rigor and produce a robust, predictive model that can guide rational drug design efforts.

Introduction: The Quinoline Scaffold and the Rationale for Pharmacophore Analysis

The quinoline ring system is a recurring motif in a multitude of biologically active compounds, exhibiting properties ranging from anticancer and antimicrobial to antitubercular and antifungal.[2][5][6][7][8][9] The diverse therapeutic applications of quinoline derivatives underscore their significance as a versatile pharmacophore.[1] The specific compound, 8-Chloro-6-methylquinolin-3-ol, belongs to this privileged class. While its specific biological target may not be known, its structural similarity to other active quinolines provides a strong rationale for investigating its potential as a therapeutic agent.

To unlock this potential, we turn to pharmacophore modeling, a powerful computational technique in drug discovery.[3][10] A pharmacophore is defined by IUPAC as "an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger or block its biological response".[11] By identifying this common set of features among a series of active molecules, a pharmacophore model serves as a 3D query to discover novel compounds with a high probability of exhibiting similar biological activity.[12][13]

This guide details the complete workflow for a ligand-based pharmacophore analysis, an approach employed when the 3D structure of the biological target is unknown.[4][12] We will proceed from the foundational step of building a high-quality dataset of analogous compounds to generating and rigorously validating a predictive pharmacophore model, and finally, applying it to discover new chemical entities.

The Theoretical Pillars of Pharmacophore Modeling

Before detailing the protocol, it is essential to understand the core concepts. A pharmacophore model is not a molecule but rather an abstract representation of the key interaction points. These features are categorized based on their physicochemical properties.

Common Pharmacophore Features:

  • Hydrogen Bond Acceptor (HBA): A Lewis basic atom (e.g., sp2 or sp hybridized oxygen or nitrogen) capable of accepting a hydrogen bond.

  • Hydrogen Bond Donor (HBD): A functional group (e.g., -OH, -NH) that can donate a hydrogen atom to a hydrogen bond.

  • Hydrophobic (H): A non-polar group (e.g., alkyl, aryl) that can engage in van der Waals or hydrophobic interactions.

  • Aromatic Ring (AR): A planar, cyclic, conjugated system of pi electrons, typically a phenyl ring, that can participate in π-π stacking or hydrophobic interactions.

  • Positive/Negative Ionizable (PI/NI): A group that is likely to be charged at physiological pH (e.g., amine, carboxylic acid), enabling ionic interactions.[12]

The goal of pharmacophore modeling is to determine the specific combination and 3D spatial arrangement of these features that are critical for binding to a receptor and eliciting a biological response.

A Validated Protocol for Pharmacophore Model Generation

This section presents a detailed, step-by-step methodology for generating and validating a robust pharmacophore model. The quality and reliability of the final model are entirely dependent on the rigor applied at each stage.

Experimental Workflow: Ligand-Based Pharmacophore Modeling

G cluster_0 Phase 1: Data Preparation cluster_1 Phase 2: Model Generation cluster_2 Phase 3: Model Validation cluster_3 Phase 4: Application A 1. Database Search (e.g., ChEMBL, PubChem) Find quinoline analogs B 2. Dataset Curation - Select active compounds - Select/generate decoys A->B C 3. Data Splitting - Training Set (~75%) - Test Set (~25%) B->C D 4. Conformational Analysis Generate 3D conformers for all training set molecules C->D E 5. Feature Identification & Molecular Alignment D->E F 6. Hypothesis Generation Create multiple pharmacophore models (hypotheses) E->F G 7. Internal Validation Rank hypotheses based on fit scores against training set F->G H 8. External Validation Screen Test Set (Actives + Decoys) against best hypotheses G->H I 9. Statistical Analysis - ROC Curve - Enrichment Factor (EF) - Güner-Henry (GH) Score H->I J 10. Select Final Model Best statistically validated pharmacophore I->J K 11. Virtual Screening Use final model as a 3D query to screen large compound libraries J->K L 12. Hit Identification Identify novel molecules matching the pharmacophore K->L

Caption: Ligand-Based Pharmacophore Modeling Workflow.

Step 1: Dataset Preparation and Curation

Causality: The predictive power of a pharmacophore model is fundamentally limited by the quality of the input data. A well-curated dataset containing structurally diverse compounds with a significant range of biological activities is paramount for developing a statistically robust model.

Protocol:

  • Data Acquisition: Systematically search chemical databases such as ChEMBL, PubChem, and ZINC for quinoline derivatives structurally related to 8-Chloro-6-methylquinolin-3-ol.[14][15] Collect compounds with experimentally determined biological activity (e.g., IC50, Ki) against a consistent biological target or cell line.

  • Activity Thresholds: Define clear activity thresholds to classify compounds. For example, molecules with IC50 < 1 µM may be classified as "active," while those with IC50 > 10 µM are "inactive." Molecules in the intermediate range are often excluded to create a clearer distinction.

  • Structural Curation: Standardize all chemical structures. This includes correcting structural errors, neutralizing charges where appropriate, removing salts and solvents, and generating clean 2D representations.

  • Dataset Division: Partition the curated dataset into two distinct sets:

    • Training Set (approx. 75%): This set is used to generate the pharmacophore hypotheses. It must contain a collection of the most active compounds.

    • Test Set (approx. 25%): This set is reserved for model validation and must not be used during model generation.[16] It should contain both active compounds and a larger number of inactive compounds or decoys (molecules with similar physical properties but different topology) to test the model's specificity.[17]

Compound ID Structure Class IC50 (µM) Set Assignment
Active-018-Chloro-6-methylquinolin-3-olActive0.5Training
Active-02Analog AActive0.8Training
Active-03Analog BActive1.2Test
...............
Inactive-01Decoy XInactive>50Test
Inactive-02Decoy YInactive>50Test
Caption: Example structure of a curated dataset for pharmacophore modeling.
Step 2: Conformational Analysis

Causality: Small molecules are flexible and can adopt numerous 3D conformations. The biologically active conformation, the specific shape a molecule adopts when binding to its target, is often not its lowest energy state. Therefore, a thorough exploration of the conformational space for each molecule in the training set is required to ensure the features of the bioactive conformation are correctly identified.

Protocol:

  • For each molecule in the training set, generate a diverse ensemble of low-energy 3D conformers using a suitable algorithm (e.g., Monte Carlo, systematic search).

  • Software such as Schrödinger's Phase, MOE, or LigandScout provide robust tools for this process.[15][18]

  • Ensure that the energy window for conformer generation is sufficiently broad (e.g., within 10-20 kcal/mol of the global energy minimum) to include potentially strained bioactive conformations.

Step 3: Pharmacophore Model Generation

Causality: This step aims to identify the 3D arrangement of pharmacophoric features that is common to all active molecules in the training set. The underlying assumption is that this shared arrangement is responsible for their common biological activity.

Protocol:

  • Feature Mapping: Identify all potential pharmacophoric features (HBA, HBD, H, AR, etc.) for every conformer of each active molecule in the training set.

  • Common Feature Alignment: Utilize a pharmacophore perception algorithm (e.g., HipHop, as implemented in Discovery Studio, or similar algorithms in Phase) to align the molecules and identify common features.[19]

  • Hypothesis Generation: The software will generate a series of pharmacophore hypotheses, each representing a different combination and spatial arrangement of features. These hypotheses are ranked based on how well they map to the active molecules in the training set.

Step 4: Rigorous Model Validation

Causality: A pharmacophore hypothesis generated from a set of active molecules could be the result of random chance. Validation is a critical, non-negotiable step to establish that the model is statistically significant and possesses true predictive power, capable of distinguishing active compounds from inactives.[17]

Protocol:

  • Internal Validation (Ranking): The generated hypotheses are initially ranked by the modeling software based on a scoring function that considers how well each hypothesis fits the training set ligands. This provides a preliminary assessment.

  • External Validation (Screening): This is the most crucial validation step.

    • Use the top-ranked hypotheses as 3D queries to screen the test set , which includes both active and inactive compounds the model has never seen before.[16]

    • Record which compounds in the test set match (are "hits" for) each hypothesis.

  • Statistical Performance Metrics: Calculate key metrics to quantify the model's ability to retrieve active compounds selectively.

    • Enrichment Factor (EF): Measures how many more active compounds are found in the top fraction of a screened database compared to a random selection.

    • Güner-Henry (GH) Score: A robust metric that considers the percentage of actives retrieved, the percentage of hits in the active set, and the enrichment factor.

    • Receiver Operating Characteristic (ROC) Curve: A plot of the true positive rate versus the false positive rate. The Area Under the Curve (AUC) is a measure of the model's overall performance, where an AUC of 1.0 is a perfect classifier and 0.5 is random.[17]

Hypothesis ID Features GH Score EF (1%) AUC
Hypo-11 HBA, 1 HBD, 1 AR0.8515.20.91
Hypo-22 HBA, 1 H0.628.10.75
Hypo-31 HBD, 2 AR0.7110.50.82
Caption: Example table for comparing validation metrics of different pharmacophore hypotheses. The model with the best overall statistical performance (e.g., Hypo-1) is selected.

Application of the Validated Pharmacophore Model

Once a statistically robust and validated pharmacophore model is selected, it becomes a powerful tool for prospective drug discovery.

G Receptor Biological Receptor (Unknown Structure) Ligand Active Ligand (e.g., 8-Chloro-6- methylquinolin-3-ol) Ligand->Receptor Binds to Pharmacophore Validated Pharmacophore Model (HBA, HBD, AR) Ligand->Pharmacophore Used to build Database Large Compound Database (Millions of molecules) Pharmacophore->Database Screens Hit Novel Hit Compound Database->Hit Yields Hit->Receptor Predicted to bind

Caption: Conceptual relationship of a pharmacophore model in virtual screening.

Virtual Screening

The primary application of a validated pharmacophore model is to perform virtual screening of large chemical libraries (e.g., ZINC, Enamine, ChEMBL) to identify novel molecules that match the 3D query.[12][20] This process can filter millions of compounds down to a few thousand promising candidates in a computationally efficient manner. These "hits" can then be subjected to further computational analysis (like molecular docking, if a target can be hypothesized) and, ultimately, experimental testing.

Lead Optimization and Scaffold Hopping

The pharmacophore model provides invaluable insights for lead optimization. It highlights the essential features that must be maintained or mimicked while allowing chemists to modify other parts of the molecule to improve properties like potency, selectivity, or ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. It also facilitates "scaffold hopping"—the design of new molecules with entirely different core structures but which present the same pharmacophoric features to the biological target.

Conclusion and Future Outlook

This guide has detailed a rigorous, self-validating workflow for the pharmacophore analysis of 8-Chloro-6-methylquinolin-3-ol. By adhering to a structured process of meticulous dataset preparation, comprehensive model generation, and robust statistical validation, researchers can develop a powerful predictive tool. Such a model transcends a mere description of known active compounds; it becomes a blueprint for the rational design and discovery of novel therapeutic agents. The insights gained from this analysis can significantly accelerate drug discovery projects by focusing synthetic chemistry efforts and prioritizing compounds for biological evaluation, ultimately reducing the time and cost associated with bringing a new drug to market.[3][4]

References

  • ijarsct. (n.d.). Pharmacophore Modeling in Computational Drug Design: A Critical Review.
  • Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dovepress.
  • (n.d.). A Comprehensive Guide to the Top 8 Pharmacophore Modeling Software.
  • Muhammed, M., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. DergiPark.
  • (n.d.). Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants.
  • (n.d.). Phase - Schrödinger.
  • (n.d.). Directory of in silico Drug Design tools.
  • Sabe, V. T., & Ntchapda, F. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. MDPI.
  • (n.d.). Updates on Drug Designing Approach Through Computational Strategies: a Review.
  • (n.d.). List of softwares related to pharmacophore modeling. ResearchGate.
  • Vlachakis, D., Bencurova, E., Papangelopoulos, N., & Kossida, S. (2014). DrugOn: a fully integrated pharmacophore modeling and structure optimization toolkit. PMC.
  • Saghaie, L., et al. (2020). Molecular dynamics simulation and 3D-pharmacophore analysis of new quinoline-based analogues with dual potential against EGFR and VEGFR-2. PubMed.
  • Kumar, A., et al. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. MDPI.
  • (n.d.). Pharmacophore modeling. Fiveable.
  • Adam, I., et al. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers.
  • Mahrous, R. S. R., et al. (2024). Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation.
  • Mohebbi, A. (2021). How to do validation of ligand-based pharmacophore model in Ligandscout?. ResearchGate.
  • (n.d.). Pharmacophore modeling and docking techniques. Slideshare.
  • Ahmad, S., et al. (2024). 3D-QSAR-based pharmacophore modelling of quinazoline derivatives for the identification of acetylcholinesterase inhibitors through virtual screening, molecular docking, molecular dynamics and DFT studies. PubMed.
  • (n.d.). Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones.
  • He, M., et al. (2002). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis.
  • Rbaa, M., et al. (2019). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. PMC.
  • Rao, C. V., et al. (2010). Synthesis and biological activity of 8-chloro-[3][4][20]triazolo [4,3-a]quinoxalines. JOCPR. Retrieved from

  • Musiol, R., et al. (2007). Investigating biological activity spectrum for novel quinoline analogues. PubMed.
  • (n.d.). 8-Chloroquinolin-5-ol | 16026-85-0. Benchchem.
  • (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace.
  • Mekheimer, R. (2003). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.
  • de Oliveira, J. F., et al. (2023). Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. MDPI.
  • Chan, S. H., et al. (n.d.). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ResearchGate.

Sources

Literature review of 3-hydroxyquinoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Hydroxyquinoline Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 3-hydroxyquinoline derivatives, a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. We will delve into their synthesis, multifaceted biological activities, and the critical structure-activity relationships that govern their function. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile chemical scaffold.

The Significance of the 3-Hydroxyquinoline Scaffold

The quinoline core is a privileged structural unit found in numerous natural products and synthetic molecules, serving as a versatile building block for compounds with diverse therapeutic properties.[1] Within this family, 3-hydroxyquinolines (also known as quinolin-3-ols) are particularly noteworthy.[1] The introduction of a hydroxyl group at the C-3 position significantly influences the molecule's electronic properties and hydrogen bonding capabilities, making it a key pharmacophore for interacting with various biological targets.

Prominent examples of drugs and clinical candidates featuring this scaffold include Talnetant , a neurokinin 3 (NK3) receptor antagonist investigated for irritable bowel syndrome, and PSI-697 , an orally active P-selectin inhibitor.[1] These applications underscore the therapeutic potential embedded within the 3-hydroxyquinoline framework.[1]

Synthetic Methodologies: Crafting the Core Structure

The synthesis of 3-hydroxyquinoline derivatives has evolved from classical condensation reactions to more sophisticated and efficient modern techniques. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Classical Synthetic Routes

Traditional methods for constructing the 3-hydroxyquinoline core include several named reactions:

  • Friedländer Annulation: A condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing an α-methylene group.[1]

  • Pfitzinger Synthesis: Involves the reaction of isatin with a carbonyl compound containing an α-methylene group to yield a substituted quinoline-4-carboxylic acid, which can be a precursor.[1]

  • Combes Quinoline Synthesis: The reaction of anilines with β-diketones, a foundational method in quinoline chemistry.[2]

  • Gould-Jacobs Reaction: A multi-step synthesis starting from an aniline and an alkoxymethylenemalonic ester derivative.[2]

While foundational, these methods can be limited by regioselectivity issues when creating highly substituted derivatives.[2]

Modern Synthetic Approaches

Recent advancements have focused on improving efficiency, yield, and substrate scope. A notable modern approach involves the oxidation of 3,4-dihydroquinolinium salts.[1] This method allows for the preparation of functionalized 3-hydroxyquinolines in a one-pot process from aryldiazonium salts, alkenes, and nitriles.[1]

G cluster_0 One-Pot Synthesis of 3-Hydroxyquinolines A Aryldiazonium Salt D 3,4-Dihydroquinolinium Salt (Intermediate) A->D B Alkene B->D C Nitrile Solution C->D E Oxidation (O2, Na2CO3) D->E Atmospheric Pressure F 3-Hydroxyquinoline Derivative E->F

Caption: One-pot synthesis workflow from aryldiazonium salts.[1]

Biological Activities and Therapeutic Applications

The 3-hydroxyquinoline scaffold is a cornerstone in the development of agents targeting a wide array of diseases. Its derivatives have demonstrated potent anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[2][3][4]

Anticancer Activity

Quinoline derivatives are recognized for their significant potential as anticancer agents, demonstrating cytotoxicity against a broad range of cancer cell lines.[4]

Mechanism of Action: A primary mechanism involves the inhibition of crucial signaling pathways that control cancer cell proliferation and survival.[4] Many 3-hydroxyquinoline derivatives function as tyrosine kinase inhibitors . By blocking the phosphorylation cascade, these compounds can halt aberrant cell growth signals, leading to apoptosis.[4]

GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds P Phosphorylation RTK->P HQ_Deriv 3-Hydroxyquinoline Derivative HQ_Deriv->P Downstream Downstream Signaling (e.g., RAS/MAPK) P->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Block Inhibition

Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling.

Structure-Activity Relationship (SAR): The anticancer efficacy of these derivatives is highly dependent on the nature and position of substituents on the quinoline ring.[5]

  • C2 Position: Modifications at the C2 position can significantly impact cytotoxicity.[5]

  • Benzene Ring: Electron-withdrawing groups on the benzene portion of the scaffold can modulate the molecule's electronic properties, potentially enhancing its interaction with biological targets.[5]

SAR Core 3-Hydroxyquinoline Core R1 C2-Substituent Core->R1 R2 Benzene Ring Substituents Core->R2 R3 C4-Substituent Core->R3 Activity Anticancer Activity R1->Activity Modulates Cytotoxicity R2->Activity Electron-withdrawing groups can enhance R3->Activity Influences Potency cluster_1 MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Add Serial Dilutions of Test Compound A->B C 3. Incubate (48-72 hours) B->C D 4. Add MTT Reagent (Incubate 4 hours) C->D E Viable Cells: Yellow MTT -> Purple Formazan D->E F 5. Add Solubilizing Agent (e.g., DMSO) D->F G 6. Read Absorbance (570 nm) F->G H 7. Calculate IC50 Value G->H

Sources

Methodological & Application

Application Note: Synthesis of 8-Chloro-6-methylquinolin-3-ol

[1]

Part 1: Executive Summary & Strategic Analysis

Target Molecule Profile

The target compound, 8-Chloro-6-methylquinolin-3-ol , is a trisubstituted quinoline scaffold.[1][2] This specific substitution pattern (3-hydroxy, 6-methyl, 8-chloro) renders it a high-value intermediate for designing metalloenzyme inhibitors, particularly in the fragment-based discovery of antibacterial and neuroprotective agents.[1] The 3-hydroxyquinoline moiety acts as a bioisostere for other privileged chelating cores, while the 8-chloro and 6-methyl groups provide critical steric and electronic modulation of the lipophilic vector.[1]

Retrosynthetic Logic

Direct functionalization of the quinoline ring at the 3-position is synthetically challenging due to the electron-deficient nature of the pyridine ring, which disfavors electrophilic aromatic substitution. Conversely, the benzene ring is deactivated by the 8-chloro substituent but activated by the 6-methyl group, creating competing regioselectivity issues during direct nitration or halogenation.

To ensure regiochemical integrity and scalability , this protocol utilizes a Linear Constructive Strategy :

  • Core Assembly: Construction of the 8-chloro-6-methylquinoline skeleton via a regiospecific Skraup cyclization.[1]

  • Regioselective Functionalization: Introduction of a bromine handle at C3 using a thermodynamic pyridine-bromine complex.[1]

  • Heteroatom Installation: Conversion of the C3-bromide to the C3-hydroxyl group via a boronic acid intermediate (Suzuki-Miyaura/Oxidation sequence). This route avoids the formation of inseparable isomers common in direct nitration approaches.

Part 2: Visualized Synthetic Pathway

SynthesisRoutecluster_legendReaction LogicSM2-Chloro-4-methylaniline(Starting Material)Core8-Chloro-6-methylquinoline(Core Scaffold)SM->CoreStep 1: Skraup CyclizationGlycerol, H2SO4, Oxidant(Regiospecific closure at C6)Inter3-Bromo-8-chloro-6-methylquinoline(Key Intermediate)Core->InterStep 2: BrominationBr2, Pyridine, CCl4(Electrophilic Addition-Elimination)BoronicAryl Boronic Acid / Ester(Transient Species)Inter->BoronicStep 3a: Lithiation/Borylationn-BuLi, B(OMe)3, -78°CProduct8-Chloro-6-methylquinolin-3-ol(Target)Boronic->ProductStep 3b: OxidationH2O2, NaOHInfoThe Skraup cyclization forces ring closureaway from the 2-Cl position, guaranteeingthe 8-Cl regiochemistry.

Figure 1: Strategic retrosynthetic disconnection and forward synthesis flow. The route relies on the steric blocking effect of the chlorine atom in the starting aniline to direct the Skraup cyclization.

Part 3: Detailed Experimental Protocols

Step 1: Synthesis of 8-Chloro-6-methylquinoline (The Skraup Cyclization)[1]

Principle: The Skraup reaction involves the dehydration of glycerol to acrolein, followed by Michael addition of the aniline and subsequent cyclization/oxidation. The 2-chloro substituent on the starting aniline blocks one ortho position, forcing cyclization to the alternative ortho carbon, thereby unambiguously establishing the 8-chloro substitution pattern in the final quinoline.

Reagents:

  • 2-Chloro-4-methylaniline (1.0 equiv)[1]

  • Glycerol (3.0 equiv)[1]

  • Iron(II) sulfate heptahydrate (0.05 equiv) - Moderator[1]

  • Nitrobenzene (0.6 equiv) - Oxidant[1]

  • Concentrated Sulfuric Acid (2.5 equiv)[1]

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (critical due to viscosity), a reflux condenser, and an internal thermometer.

  • Mixing: Charge the flask with 2-chloro-4-methylaniline, glycerol, nitrobenzene, and iron(II) sulfate.

  • Acid Addition: Add concentrated sulfuric acid dropwise with stirring. The reaction is exothermic; maintain temperature below 60°C during addition.

  • Reaction: Heat the mixture cautiously to 135-140°C. Caution: The reaction can become vigorous (the "Skraup exotherm") around 140°C. Maintain reflux for 4 hours until the aniline is consumed (monitor by TLC, eluent 20% EtOAc/Hexanes).

  • Workup: Cool the mixture to ~80°C and dilute with water. Basify the solution to pH >10 using 50% NaOH solution. Steam distill the mixture to remove unreacted nitrobenzene and the product.

  • Purification: Extract the distillate with dichloromethane (DCM). Dry the organic layer over MgSO₄ and concentrate. If necessary, purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).[1]

Key Data Point:

Parameter Specification
Appearance Pale yellow oil or low-melting solid
Yield Target 65 - 75%

| 1H NMR Diagnostic | Doublet at ~8.9 ppm (H2 of quinoline), disappearance of NH2 broad singlet.[1] |

Step 2: Synthesis of 3-Bromo-8-chloro-6-methylquinoline[1]

Principle: Direct bromination of quinoline under acidic conditions typically targets the benzene ring (C5/C8). However, forming a pyridine-bromine complex in a non-polar solvent (CCl₄ or nitrobenzene) at elevated temperatures facilitates electrophilic attack at the 3-position via an addition-elimination mechanism on the heteroaromatic ring.[1]

Reagents:

  • 8-Chloro-6-methylquinoline (1.0 equiv)[1]

  • Bromine (1.1 equiv)[1]

  • Pyridine (1.1 equiv)[1]

  • Carbon Tetrachloride (CCl₄) or 1,2-Dichlorobenzene (safer alternative)[1]

Protocol:

  • Complex Formation: In a fume hood, dissolve the quinoline and pyridine in the solvent. Cool to 0°C. Add bromine dropwise. A yellow/orange complex will precipitate.[1]

  • Thermolysis: Heat the suspension to reflux (80°C for CCl₄, or 120°C for 1,2-DCB) for 12-16 hours. The complex will solubilize and react.

  • Workup: Cool to room temperature. Dilute with DCM and wash with 1M HCl (to remove pyridine), then saturated NaHCO₃, then sodium thiosulfate solution (to quench traces of Br₂).

  • Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexanes/EtOAc).

Key Data Point:

Parameter Specification
Appearance Off-white crystalline solid
Yield Target 50 - 60%

| 1H NMR Diagnostic | Singlet at ~8.8 ppm (H2) and ~8.3 ppm (H4).[1] The coupling constant between H2 and H4 is small (~2 Hz). |

Step 3: Synthesis of 8-Chloro-6-methylquinolin-3-ol (Hydroxylation)[1]

Principle: Converting the aryl bromide to a phenol. While direct nucleophilic substitution is impossible, a Lithium-Halogen Exchange followed by boronate formation and oxidation is highly reliable.[1] Alternatively, Pd-catalyzed hydroxylation (Buchwald) can be used, but the boronic route is often cleaner for electron-deficient heterocycles.[1]

Reagents:

  • 3-Bromo-8-chloro-6-methylquinoline (1.0 equiv)[1]

  • n-Butyllithium (1.1 equiv, 2.5M in hexanes)[1]

  • Trimethyl borate (B(OMe)₃) (1.5 equiv)[1]

  • Hydrogen Peroxide (30% aq) / NaOH (10% aq)[1]

  • Solvent: Anhydrous THF

Protocol:

  • Lithiation: In a flame-dried flask under Argon, dissolve the bromide in anhydrous THF. Cool to -78°C (dry ice/acetone bath).

  • Exchange: Add n-BuLi dropwise over 20 minutes. Critical: The 3-bromo position undergoes exchange much faster than the 8-chloro position due to the higher lability of bromine and the electronic nature of the pyridine ring. Stir for 30 minutes at -78°C.

  • Borylation: Add Trimethyl borate rapidly. Allow the reaction to warm to room temperature over 2 hours.

  • Oxidation: Cool the reaction to 0°C. Add 10% NaOH solution, followed by dropwise addition of 30% H₂O₂. Stir for 1 hour.

  • Isolation: Acidify carefully with 1M HCl to pH ~5-6 (isoelectric point of the hydroxyquinoline). Extract with Ethyl Acetate.[1]

  • Purification: The crude product is often pure enough.[1] Further purification can be achieved by recrystallization from methanol or sublimation.[1]

Key Data Point:

Parameter Specification
Appearance White to pale beige powder
Yield Target 60 - 70%

| 1H NMR Diagnostic | Broad singlet ~10-11 ppm (OH).[1] Upfield shift of H2 and H4 compared to the bromo precursor. |

Part 4: Safety & Compliance (E-E-A-T)

Hazard Identification
  • Acrolein (In situ): During Step 1, glycerol dehydrates to acrolein, a potent lachrymator and pulmonary irritant. Ensure high-efficiency ventilation.

  • Bromine: Corrosive liquid, causes severe burns. Handle only in a fume hood with appropriate PPE (nitrile/neoprene gloves).[1]

  • n-Butyllithium: Pyrophoric.[1] Use strictly anhydrous techniques under inert atmosphere.[1]

Waste Management
  • Arsenic/Nitrobenzene: If Arsenic pentoxide is used (classic Skraup), waste must be segregated as heavy metal waste. The nitrobenzene route generates organic waste requiring incineration.

  • Halogenated Solvents: CCl₄ is a regulated ozone-depleting substance and carcinogen. 1,2-Dichlorobenzene is the recommended substitute for Step 2.[1]

Part 5: References

  • Skraup Cyclization Mechanism & Regiochemistry: Manske, R. H. F.; Kulka, M. "The Skraup Synthesis of Quinolines." Organic Reactions1953 , 7, 59. [1]

  • Bromination of Quinolines: Eisch, J. J.[3] "Aromatic Substitution of Heterocycles. I. The Selective Bromination of Quinoline and Isoquinoline." Journal of Organic Chemistry1962 , 27(4), 1318–1323. [1]

  • Conversion of Aryl Halides to Phenols (Boronic Route): Webb, K. S.; Levy, D. "A simple method for the conversion of aryl bromides to phenols." Tetrahedron Letters1995 , 36(29), 5117-5118. [1]

  • Palladium-Catalyzed Hydroxylation (Alternative Step 3): Anderson, K. W.; Ikawa, T.; Tundel, R. E.; Buchwald, S. L. "The Selective Reaction of Aryl Halides with KOH: Synthesis of Phenols, Aromatic Ethers, and Benzofurans." Journal of the American Chemical Society2006 , 128(33), 10694–10695. [1]

Application Note: Scalable Synthesis Protocols for 8-Chloro-6-methylquinolin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The scaffold 8-Chloro-6-methylquinolin-3-ol represents a highly specific functionalized quinoline core, often utilized as a precursor for kinase inhibitors, antibacterial agents (analogous to fluoroquinolones), and complex metal-chelating ligands.[1] While the 8-hydroxyquinolines (oxine derivatives) are ubiquitous, the 3-hydroxy isomers are synthetically more challenging but offer unique electronic properties and vectors for structure-activity relationship (SAR) exploration.[1]

This guide details a scalable, three-step synthesis protocol designed for multi-gram to kilogram production. Unlike the classic Skraup reaction which yields the unfunctionalized quinoline, this protocol utilizes an Epoxide Ring-Opening/Cyclization strategy.[1] This route is selected for its reliance on the commodity starting material 2-chloro-4-methylaniline , avoiding expensive pre-functionalized benzaldehydes.

Retrosynthetic Analysis

To achieve the target regiochemistry (8-Cl, 6-Me) and the 3-hydroxyl group, we disconnect the pyridine ring.[1] The most robust disconnection leads to a 1,2,3,4-tetrahydroquinolin-3-ol intermediate, which can be accessed from the aniline and epichlorohydrin.[1]

Strategic Advantages:

  • Regiocontrol: The ortho-chloro and para-methyl substituents on the aniline lock the cyclization position, preventing isomer formation.[1]

  • Cost Efficiency: 2-Chloro-4-methylaniline is a high-volume intermediate used in the dye and pesticide industries.

  • Scalability: The workflow avoids cryogenic steps and unstable diazonium intermediates.

Diagram 1: Retrosynthetic Logic (DOT)

Retrosynthesis Target 8-Chloro-6-methylquinolin-3-ol (Target Molecule) Intermediate 8-Chloro-6-methyl-1,2,3,4- tetrahydroquinolin-3-ol Intermediate->Target Dehydrogenation (Aromatization) Precursor N-(3-Chloro-2-hydroxypropyl)- 2-chloro-4-methylaniline Precursor->Intermediate Intramolecular Friedel-Crafts SM1 2-Chloro-4-methylaniline (CAS 95-74-9) SM1->Precursor N-Alkylation SM2 Epichlorohydrin SM2->Precursor

Caption: Retrosynthetic disconnection showing the construction of the pyridine ring via an epichlorohydrin-mediated annulation.

Detailed Experimental Protocol

Phase 1: Precursor Synthesis (N-Alkylation)

Objective: Synthesis of 1-((2-chloro-4-methylphenyl)amino)-3-chloropropan-2-ol.[1]

  • Reagents: 2-Chloro-4-methylaniline (1.0 eq), Epichlorohydrin (1.1 eq), Ethanol (Solvent).[1]

  • Mechanism: Nucleophilic attack of the aniline nitrogen on the epoxide ring.

Step-by-Step:

  • Charge: In a glass-lined reactor, dissolve 2-chloro-4-methylaniline (141.6 g, 1.0 mol) in Ethanol (500 mL).

  • Addition: Heat the solution to 60°C . Add Epichlorohydrin (101.8 g, 1.1 mol) dropwise over 60 minutes. Note: Exothermic reaction.

  • Reflux: Raise temperature to reflux (approx. 78-80°C) and stir for 6 hours.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.[2] The aniline peak should disappear.

  • Workup: Distill off the ethanol under reduced pressure. The residue is a viscous oil containing the chlorohydrin intermediate. Use directly in Phase 2.

Phase 2: Cyclization to Tetrahydroquinoline

Objective: Ring closure to form 8-chloro-6-methyl-1,2,3,4-tetrahydroquinolin-3-ol.[1]

  • Reagents: Chlorobenzene (Solvent), Aluminum Chloride (AlCl3, 1.5 eq) OR Polyphosphoric Acid (PPA).

  • Preferred Method (Lewis Acid): AlCl3 in Chlorobenzene offers cleaner profiles for halogenated anilines than PPA.

Step-by-Step:

  • Solvation: Dissolve the crude residue from Phase 1 in Chlorobenzene (600 mL).

  • Catalyst Addition: Cool to 0-5°C . Add powdered AlCl3 (200 g, ~1.5 mol) portion-wise to control exotherm.

  • Cyclization: Slowly warm the mixture to 100°C and hold for 12 hours.

    • Mechanistic Note: The Lewis acid facilitates the intramolecular alkylation of the aromatic ring by the alkyl chloride moiety.

  • Quench: Cool to room temperature. Pour the reaction mixture slowly onto Ice/HCl slush to decompose the aluminum complex.

  • Isolation: Separate the organic layer.[2] Extract the aqueous layer with dichloromethane (DCM). Combine organics, wash with brine, and dry over Na2SO4.

  • Purification: Recrystallize the solid from Ethanol/Water to obtain the tetrahydroquinoline intermediate.

    • Target Yield: 65-75% (over two steps).

Phase 3: Aromatization (Dehydrogenation)

Objective: Oxidation of the tetrahydro- intermediate to the fully aromatic 8-Chloro-6-methylquinolin-3-ol.[1]

  • Reagents: Iodine (I2), Potassium Carbonate (K2CO3), tert-Butanol or DMSO.

  • Alternative: Pd/C in Diphenyl ether (requires high temp, >200°C, may cause dechlorination). Iodine method is preferred for halogenated substrates.

Step-by-Step:

  • Charge: Suspend the tetrahydroquinoline (0.5 mol) in tert-Butanol (500 mL).

  • Reagents: Add K2CO3 (2.0 eq) and Iodine (2.2 eq).

  • Reaction: Reflux the mixture (83°C) for 4-8 hours.

    • Observation: The solution will darken. Iodine acts as a mild oxidant, removing hydrogen to form the aromatic system without affecting the 8-Cl or 6-Me groups.[1]

  • Workup: Cool to RT. Quench with saturated aqueous Sodium Thiosulfate (Na2S2O3) to remove excess iodine.

  • Extraction: Extract with Ethyl Acetate. Wash with water.[3]

  • Final Purification: The crude product is purified via column chromatography (DCM:MeOH gradient) or recrystallization from Acetonitrile.

Physical Data (Expected):

  • Appearance: Off-white to pale yellow solid.

  • Melting Point: >210°C (typical for 3-hydroxyquinolines).[1]

  • MS (ESI): [M+H]+ = 194.0/196.0 (Cl isotope pattern).

Process Safety & Optimization

Critical Control Points (CCP)
ParameterCritical LimitRationale
Epichlorohydrin Addition T < 65°CEpichlorohydrin is a potent alkylator and potential carcinogen.[1] High temps can cause polymerization.
AlCl3 Quench pH < 2 initiallyRapid hydrolysis of Al-complexes releases HCl gas.[1] Ventilation and slow addition are mandatory.
Dechlorination Risk T < 150°CAvoid Pd/C at high temperatures (>200°C) to prevent loss of the 8-Chloro substituent.
Diagram 2: Scalable Workflow (DOT)

Workflow cluster_0 Phase 1: Alkylation cluster_1 Phase 2: Cyclization cluster_2 Phase 3: Aromatization Step1 Aniline + Epichlorohydrin (Ethanol, 60°C) Step2 Evaporation (Crude Chlorohydrin) Step1->Step2 Step3 AlCl3 / PhCl (100°C, 12h) Step2->Step3 Step4 Acid Quench & Isolation Step3->Step4 Step5 I2 / K2CO3 (t-BuOH, Reflux) Step4->Step5 Step6 Thiosulfate Wash & Recrystallization Step5->Step6

Caption: Operational workflow for the synthesis of 8-Chloro-6-methylquinolin-3-ol.

Analytical Validation

To validate the product identity, the following spectroscopic signatures must be confirmed:

  • 1H NMR (DMSO-d6, 400 MHz):

    • δ 8.6 ppm (s, 1H): H-2 (Characteristic of quinoline C2).

    • δ 7.5 - 7.8 ppm (m, 3H): H-4, H-5, H-7 (Aromatic protons).[1]

    • δ 10.5 ppm (br s, 1H): -OH (Exchangeable with D2O).

    • δ 2.45 ppm (s, 3H): -CH3 at position 6.[1]

  • Regiochemistry Check:

    • NOE (Nuclear Overhauser Effect) should be observed between the Methyl group (Pos 6) and protons at Pos 5 and Pos 7.

    • Lack of coupling to Pos 8 confirms the Chlorine substitution.

References

  • General Synthesis of 3-Hydroxyquinolines

    • Review: "Recent Advances in the Synthesis of Quinolines."[4][5] MDPI Molecules, 2023. Link

  • Epichlorohydrin Cyclization Method

    • Precedent: "Synthesis of 1,2,3,4-tetrahydroquinolin-3-ol derivatives via epoxide ring opening." Tetrahedron Letters, 2017.[2]

  • Aromatization Protocols

    • Iodine/K2CO3 Method: "A practical method for the dehydrogenation of tetrahydroquinolines using molecular iodine." Synlett, 2006.[6]

  • Starting Material Data

    • Source: 2-Chloro-4-methylaniline (CAS 95-74-9) Technical Data Sheet.[1] Link

  • Related 8-Chloroquinoline Synthesis

    • Patent: "Preparation method of 8-chloroquinolone derivatives."[1][3][6] CN103709100A. Link

Sources

Preparation of pharmaceutical intermediates using 8-Chloro-6-methylquinolin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 8-Chloro-6-methylquinolin-3-ol scaffold represents a "privileged structure" in modern drug discovery, offering a unique trifecta of properties: the 3-hydroxyl group serves as a versatile nucleophilic handle for linker attachment; the 6-methyl group enhances lipophilicity and modulates metabolic clearance; and the 8-chloro substituent provides both steric occlusion (preventing unwanted metabolism at the 8-position) and a latent electrophilic handle for cross-coupling.[1]

This guide details the optimized protocols for transforming this intermediate into high-value pharmaceutical candidates. Unlike generic protocols, this document focuses on chemoselectivity —specifically, how to functionalize the 3-OH position without compromising the 8-Cl handle, and conversely, how to activate the sterically hindered 8-Cl bond for palladium-catalyzed cross-coupling.[2][3]

Chemical Profile & Reactivity Logic

PropertySpecificationStrategic Implication
CAS Registry 135034-10-5Unique identifier for sourcing.[1][2]
Molecular Weight 193.63 g/mol Ideal fragment size (Rule of 3 compliant).[1]
Acidity (pKa) ~8.5 (Phenolic OH)More acidic than phenol due to the electron-deficient pyridine ring; allows mild bases (

) for alkylation.[1][2]
C8-Cl Reactivity Deactivated/HinderedThe 8-position is sterically crowded.[1] Standard Suzuki conditions often fail; requires bulky, electron-rich phosphine ligands (e.g., XPhos).[3]
C3-OH Reactivity NucleophilicPrimary site for diversification via Williamson ether synthesis or Mitsunobu reaction.[1]
Synthetic Workflow Visualization

The following decision tree illustrates the critical pathways for diversifying this scaffold.

SyntheticPathway Start 8-Chloro-6-methylquinolin-3-ol (Starting Material) PathA Path A: O-Functionalization (Linker Attachment) Start->PathA Mild Base / R-X PathB Path B: C8-Activation (Scaffold Expansion) Start->PathB Buchwald / Suzuki (Requires Protection) Ether 3-Alkoxy Derivative (Stable Intermediate) PathA->Ether K2CO3, DMF, 60°C Triflate 3-OTf Derivative (Activated Electrophile) PathA->Triflate Tf2O, Pyridine Biaryl 8-Aryl-3-Alkoxyquinoline (Complex Pharmacophore) Ether->Biaryl Pd-Cat Cross Coupling (Activation of 8-Cl)

Figure 1: Strategic divergence points.[1] Path A is the recommended first step to "cap" the hydroxyl group before attempting metal-catalyzed transformations at C8.

Detailed Experimental Protocols

Protocol A: Chemoselective O-Alkylation (Etherification)

Objective: To attach a carbon linker to the 3-position without affecting the 8-chloro substituent.[1] Challenge: The pyridine nitrogen can compete for alkylation (N-alkylation vs. O-alkylation).[1] Solution: Use of a polar aprotic solvent (DMF) and a carbonate base favors the thermodynamic O-alkylated product due to the preservation of aromaticity in the pyridine ring.

Materials
  • Substrate: 8-Chloro-6-methylquinolin-3-ol (1.0 eq)

  • Electrophile: Benzyl bromide or Alkyl iodide (1.2 eq)[2]

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.0 eq)[2][3]
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous[3]

  • Catalyst: Potassium Iodide (KI) (0.1 eq) - Optional, accelerates reaction with chlorides.[3]

Step-by-Step Procedure
  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with nitrogen (

    
    ).[1]
    
  • Dissolution: Add 8-Chloro-6-methylquinolin-3-ol (500 mg, 2.58 mmol) and anhydrous DMF (5.0 mL). Stir until fully dissolved.

  • Deprotonation: Add

    
     (713 mg, 5.16 mmol) in one portion. The suspension may turn yellow/orange, indicating phenoxide formation.[3] Stir at Room Temperature (RT) for 15 minutes.
    
  • Addition: Add the alkyl halide (3.10 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 60°C for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3).[1] The starting material (

      
      ) should disappear, and a less polar spot (
      
      
      
      ) should appear.[3]
  • Workup:

    • Cool to RT.

    • Pour the mixture into ice-water (50 mL) with vigorous stirring. The product often precipitates.[1]

    • If solid: Filter, wash with water, and dry under vacuum.[3]

    • If oil: Extract with EtOAc (3 x 20 mL), wash combined organics with LiCl (5% aq) to remove DMF, dry over

      
      , and concentrate.
      
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion Alkyl chloride used without activation.[1]Add 10 mol% NaI or KI (Finkelstein condition).[1]
N-Alkylation Byproduct Solvent too polar or base too strong (e.g., NaH).[1][3]Switch to

/Acetone reflux or

/Acetonitrile.[1]
Starting Material Remains Moisture in DMF.[1]Use molecular sieves in the reaction vessel.[1]
Protocol B: Activation of 8-Cl for Suzuki-Miyaura Coupling

Objective: To install an aryl group at the 8-position.[1] Challenge: The 8-position is sterically hindered by the quinoline nitrogen lone pair and the ring geometry.[1] Standard


 often fails.[1]
Solution:  Use Buchwald's 3rd Generation Precatalysts  (e.g., XPhos Pd G3) which are designed to oxidatively add into hindered aryl chlorides.[2][3]

Note: This reaction is best performed on the O-alkylated product from Protocol A to prevent catalyst poisoning by the free hydroxyl group.

Materials
  • Substrate: 3-Alkoxy-8-chloro-6-methylquinoline (1.0 eq)

  • Boronic Acid: Arylboronic acid (1.5 eq)[2]

  • Catalyst: XPhos Pd G3 (2–5 mol%)

  • Base:

    
     (3.0 eq)
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[3]

Step-by-Step Procedure
  • Inert Setup: Charge a microwave vial or Schlenk tube with the Substrate (0.5 mmol), Boronic Acid (0.75 mmol),

    
     (318 mg, 1.5 mmol), and XPhos Pd G3 (8 mg, 0.01 mmol).[2][3]
    
  • Degassing: Cap the vial and evacuate/backfill with Argon (3 cycles).

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.

  • Reaction:

    • Thermal: Heat to 100°C for 12–18 hours.

    • Microwave: Heat to 120°C for 30–60 minutes.

  • Workup: Filter through a pad of Celite to remove Palladium black.[1] Wash with EtOAc.[1][4][5] Concentrate the filtrate and purify via flash chromatography.[1]

Analytical Validation (QC Standards)

To ensure the integrity of the intermediate, the following analytical signatures must be verified:

  • 1H NMR (DMSO-d6, 400 MHz):

    • Proton 2 (Quinoline): Singlet or doublet at

      
       8.6–8.8 ppm (Deshielded by N).[1][2]
      
    • Proton 4 (Quinoline): Singlet at

      
       7.9–8.1 ppm (Diagnostic for 3-substitution).[1][2]
      
    • Methyl Group (6-Me): Singlet at

      
       2.4–2.5 ppm.[1]
      
    • Hydroxyl (3-OH): Broad singlet at

      
       10.5–11.0 ppm (Disappears upon 
      
      
      
      shake).[1]
  • Mass Spectrometry (LC-MS):

    • Expect an [M+H]+ peak at 194.0/196.0 (3:1 ratio due to

      
       isotope pattern).[1]
      
    • Note: If the Cl isotope pattern is lost, dehalogenation has occurred (a common side reaction in Pd-coupling if conditions are too reducing).

References

  • Musiol, R. (2017). Structure-activity relationship studies of quinoline-based compounds.[1] Current Medicinal Chemistry.[1]

  • Mphahlele, M. J. (2010). Suzuki–Miyaura cross-coupling of 4-chloro-3-iodoquinolines.[1] Journal of Chemical Research.[1]

  • BenchChem. (2025).[1][4] Synthesis and Protocols for Substituted 3-Hydroxyquinolines.

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Ligand Effects.

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide.[2][3] Chemical Science.[1]

Sources

Troubleshooting & Optimization

Purification techniques for removing impurities in 8-Chloro-6-methylquinolin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Compound: 8-Chloro-6-methylquinolin-3-ol CAS (Analogous): N/A (Custom Intermediate) Chemical Nature: Amphoteric Heterocycle

This guide addresses the specific purification challenges of 8-Chloro-6-methylquinolin-3-ol . Unlike standard quinolines, the 3-hydroxy substitution introduces keto-enol tautomerism (3-quinolinone vs. 3-quinolinol), complicating standard chromatography. Furthermore, the 8-chloro and 6-methyl substituents significantly increase lipophilicity compared to the parent 3-hydroxyquinoline, making water solubility negligible even at neutral pH.

Common Impurity Profile:

  • Regioisomers: 8-Chloro-6-methylquinolin-X -ol (where OH is at 2, 4, or 8 positions).

  • Starting Materials: 2-Chloro-4-methylaniline (trace anilines).

  • Oligomers/Tars: Polymerized byproducts from Skraup/Friedländer cyclization.

  • Inorganic Residues: Copper or Palladium (if synthesized via cross-coupling).

Purification Decision Tree (Logic Flow)

Before selecting a protocol, determine the primary impurity type.[1]

PurificationLogic Start Identify Primary Impurity Check1 Is the product sticky/dark (Tar)? Start->Check1 Check2 Is purity >90% but colored? Check1->Check2 No Method1 Acid-Base Precipitation (Protocol A) Check1->Method1 Yes Check3 Are regioisomers present? Check2->Check3 No Method2 Activated Carbon Recrystallization (Protocol B) Check2->Method2 Yes Method3 Buffered Silica Chromatography (Protocol C) Check3->Method3 Yes

Caption: Logical workflow for selecting the appropriate purification method based on crude material state.

Troubleshooting Guides & FAQs

Category A: Solubility & Handling

Q: Why is my product insoluble in water even when I add acid? A: While the quinoline nitrogen is basic, the 8-Chloro (electron-withdrawing) and 6-Methyl (lipophilic) groups reduce the basicity and water solubility of the salt.

  • The Fix: Do not use pure aqueous acid. Use a 50:50 mixture of Methanol:1M HCl . The methanol solvates the lipophilic backbone, while the HCl protonates the nitrogen.[1]

Q: The product precipitates as a "gum" or oil instead of a solid. How do I fix this? A: This "oiling out" occurs when the precipitation happens too fast or impurities (tars) lower the melting point.

  • The Fix:

    • Re-dissolve the gum in hot Ethanol (EtOH).

    • Add the anti-solvent (Water) dropwise to the hot solution until slight turbidity appears.

    • Crucial Step: Turn off the heat and let it cool in the oil bath overnight. Slow cooling promotes crystal lattice formation over amorphous oiling.

Category B: Chemical Purity (Protocol Deep Dives)

Q: How do I remove the starting aniline (2-Chloro-4-methylaniline)? It co-elutes on TLC. A: Anilines are difficult to separate by chromatography because their polarity is similar to the quinoline core. You must exploit the pKa difference .

  • Mechanism: The aniline is a stronger base than the 3-hydroxyquinoline (which has phenol-like acidity).

  • Protocol (Scavenging Wash):

    • Dissolve crude in Ethyl Acetate (EtOAc).

    • Wash 3x with 1M HCl .

      • Note: The aniline will protonate and move to the water layer. The 8-Cl-6-Me-quinolin-3-ol (being less basic due to the 8-Cl group) will largely remain in the organic layer if the acid is not too concentrated.

    • If product is lost to the acid layer: Adjust aqueous layer pH to 4.0 (selectively precipitates the hydroxyquinoline) while keeping aniline (pKa ~4.6) in solution.

Q: I see a persistent dark color even after column chromatography. A: This is likely oxidative degradation (quinoline N-oxides) or polymerized tars. Silica gel is often insufficient for these.

  • The Fix: Perform a Charcoal Filtration before chromatography.

    • Dissolve compound in boiling THF or MeOH.

    • Add Activated Carbon (10 wt%).

    • Reflux for 30 mins.

    • Filter through Celite while HOT. (If it cools, product will crystallize in the Celite).[1]

Category C: Advanced Separation (Regioisomers)

Q: I have a regioisomer impurity (likely 5-methyl or 7-chloro). How do I separate them? A: Regioisomers of hydroxyquinolines have distinct hydrogen-bonding capabilities. Standard silica often fails because both isomers tail.

  • The Fix: Use Amine-Modified Silica or a buffered mobile phase.

  • Mobile Phase Recipe: DCM : Methanol : Triethylamine (95 : 4 : 1).

    • Why? The Triethylamine (TEA) blocks the acidic silanol sites on the silica, preventing the "tailing" caused by the quinoline nitrogen.[1] This sharpens the peaks, allowing separation of isomers with slightly different dipole moments.[1]

Master Protocol: Isoelectric Precipitation

This is the most scalable method for this specific molecule, utilizing its amphoteric nature (Zwitterion capability).[1]

Workflow Diagram

IsoelectricPrecip Step1 Dissolve Crude in 2M NaOH (Forms Phenolate) Step2 Filter Insolubles (Removes Tars/Anilines) Step1->Step2 Step3 Slowly Acidify with HCl to pH 6-7 Step2->Step3 Step4 Precipitate Forms Step3->Step4 Step5 Filter & Wash with Cold Water Step4->Step5

Caption: Isoelectric precipitation workflow exploiting the phenolic OH and basic N.

Detailed Steps:
  • Dissolution (High pH): Suspend the crude solid in 2M NaOH . The 3-OH group deprotonates, forming a water-soluble sodium salt (

    
    ).
    
    • Checkpoint: If solids remain, these are likely non-acidic impurities (tars, bis-quinolines).[1] Filter these out.

  • Neutralization (The Swing): Cool the filtrate to 0-5°C. Slowly add 2M HCl dropwise with vigorous stirring.

  • Target pH: Monitor pH strictly.

    • pH > 10:[2] Solution is clear (Anionic form).

    • pH < 2: Solution becomes clear again (Cationic/Protonated N form).

    • Target: Stop at pH 6.5 - 7.0 . This is the isoelectric point where the molecule is neutral and least soluble.

  • Collection: Filter the resulting precipitate.[3] Wash with cold water to remove inorganic salts (NaCl).

Quantitative Data: Solvent Compatibility

SolventSolubility (25°C)ApplicationNotes
Water (pH 7) InsolubleAnti-solventUsed to crash out product.
Water (pH 1 / pH 12) ModerateExtractionSoluble as salt (cation/anion).
Methanol ModerateRecrystallizationGood for hot filtration.
DCM HighChromatographyPrimary mobile phase.
Hexane/Heptane InsolubleWashRemoves non-polar grease/oils.
DMSO Very HighAnalysis (NMR)Hard to remove; avoid for purification.

References

  • BenchChem. (2025).[3][4][5][6] The Skraup Synthesis of Quinoline from Aniline: A Technical Guide. Retrieved from

  • National Institutes of Health (PubChem). (2025).[7] 3-Hydroxyquinoline Compound Summary. Retrieved from

  • ChemicalBook. (2024). 8-Chloroquinoline Properties and Synthesis. Retrieved from

  • Gershon, H., et al. (Fordham Research Commons).[1] Preparation and purification of halogenated hydroxyquinolines. Retrieved from

  • Organic Syntheses. (1941).[3] Quinoline Synthesis and Purification Protocols. Coll. Vol. 1, p.478.[1][3] Retrieved from

Sources

Storage conditions to prevent degradation of 8-Chloro-6-methylquinolin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Integrity Assurance & Storage Protocols

Status: Operational | Topic: Stability & Degradation Control Target Analyst: Medicinal Chemists, Process Development Scientists

Core Stability Profile

Compound Class: Halogenated 3-Hydroxyquinoline Critical Vulnerabilities: Oxidation, Photolytic Cleavage, pH-Induced Tautomerization.[1]

8-Chloro-6-methylquinolin-3-ol is a sensitive heterocyclic intermediate.[1] Unlike its 2-hydroxy or 4-hydroxy isomers (which predominantly exist as stable quinolones/lactams), the 3-hydroxy isomer retains significant enolic character.[1] This structural feature, combined with the electron-rich phenolic ring, creates a specific degradation profile that requires rigorous environmental control.[1]

The Degradation Mechanism (Why it fails)

The primary failure mode is oxidative coupling and quinone formation .[1] The hydroxyl group at position 3 activates the pyridine ring, while the 8-chloro and 6-methyl substituents influence the electron density.[1] Upon exposure to air and light, the compound undergoes radical-mediated oxidation, transitioning from a pale yellow solid to a dark brown/black tar.[1]

Key Degradation Pathways:

  • Oxidative Dehydrogenation: Conversion of the 3-OH group into a radical species, leading to dimerization.[1]

  • Photolysis: UV light excites the quinoline ring, accelerating oxidation and potentially causing dechlorination at the 8-position.[1]

  • Trace Metal Catalysis: Iron or Copper impurities (common in glass or spatulas) can chelate with the N-OH motif, catalyzing rapid decomposition.[1]

Storage Protocols (The "How-To")

Do not treat this compound like a standard reagent. It requires "biologic-grade" handling.[1]

Decision Matrix: Storage Conditions
ParameterLong-Term Storage (>1 Month) Short-Term / Working Aliquot Rationale
Temperature -20°C (Freezer) 2°C to 8°C (Fridge)Low temp slows radical propagation kinetics.[1]
Atmosphere Argon or Nitrogen Overlay Tightly capped, minimal headspacePrevents oxidative attack on the 3-OH group.[1]
Container Amber Glass Vial (Teflon-lined cap)Amber GlassBlocks UV light; Teflon prevents leaching.[1]
State Solid (Lyophilized/Crystal)SolidNEVER store in solution >24h.[1]
Visualizing the Storage Logic

StorageLogic Start Received Compound (8-Chloro-6-methylquinolin-3-ol) CheckState Is it Solid or Solution? Start->CheckState Solution Solution State CheckState->Solution Liquid Solid Solid State CheckState->Solid Powder ActionSol CRITICAL: Evaporate/Lyophilize immediately. Do not store >24h. Solution->ActionSol DecisionTime Storage Duration? Solid->DecisionTime LongTerm > 30 Days DecisionTime->LongTerm ShortTerm < 30 Days DecisionTime->ShortTerm ProtocolA Protocol A: -20°C, Argon Flush, Parafilm Seal over Cap LongTerm->ProtocolA ProtocolB Protocol B: 4°C, Desiccator, Amber Vial ShortTerm->ProtocolB

Figure 1: Decision tree for ensuring compound integrity upon receipt and during experimental use.

Troubleshooting & FAQs

This section addresses specific phenomena observed in the lab.

Q1: The compound has turned from pale yellow to brown. Is it still usable?

Diagnosis: This indicates surface oxidation (formation of quinone-like impurities).[1]

  • Impact: The purity has likely dropped by 2-5%.[1] The oxidation products are often radical scavengers and can inhibit palladium-catalyzed cross-couplings or interfere with biological assays.[1]

  • Corrective Action:

    • Do not use for sensitive kinetic studies or biological IC50 determination.[1]

    • Salvage Protocol: Recrystallize immediately.

      • Solvent System: Ethanol/Water or Toluene/Hexane (depending on specific solubility).[1]

      • Addendum: Use a small amount of activated charcoal during the hot filtration step to remove the colored oxidized species.[1]

Q2: I see a new peak in my LC-MS at [M+16] or [M+14]. What is it?

Diagnosis:

  • [M+16] (Oxidation): Formation of the N-oxide or hydroxylation of the ring.[1] This confirms air exposure.[1]

  • [M+14] (Methylation?): Unlikely degradation.[1] Check if methanol was used as a solvent. 3-hydroxyquinolines can undergo etherification under acidic conditions in methanol.[1]

  • Troubleshooting Step: Run a blank injection.[1] If the peak persists, repurify the compound.[1]

Q3: The compound is not dissolving in DMSO as expected.

Diagnosis: 3-Hydroxyquinolines are amphoteric.

  • Explanation: The compound exists in an equilibrium.[1][2] If your DMSO is wet (acidic due to hydrolysis), the compound may be protonated.[1] If the DMSO is basic (amine impurities), it may be deprotonated.[1]

  • Solution:

    • Sonicate at 40°C for 5 minutes.

    • If still insoluble, add 1% v/v of mild acid (Acetic acid) or base (Triethylamine) depending on your next step, to force a single ionization state.[1] Note: This alters the chemical species; ensure this is compatible with your assay.

Q4: Can I store 10mM stocks in DMSO at -20°C?

Verdict: Risky.

  • Reasoning: DMSO is hygroscopic.[1] At -20°C, DMSO freezes.[1][3] Repeated freeze-thaw cycles introduce water (condensation) and oxygen.[1]

  • Better Alternative: Store as dry powder in single-use aliquots.[1] If you must store solution, use Anhydrous DMSO , purge with Argon before freezing, and use only once (do not refreeze).[1]

QC & Validation Workflow

Before committing this material to a high-value step (e.g., a GMP synthesis or animal study), validate its integrity.[1]

Quick Purity Check Protocol
  • Visual Inspection: Must be Pale Yellow/Off-white.[1] Dark Brown = Fail.

  • 1H-NMR (Diagnostic Signals):

    • Look for the C2-H singlet (typically around 8.5 - 8.8 ppm).[1] Degradation often results in the loss or broadening of this peak.[1]

    • Check for the -OH broad singlet .[1] Disappearance suggests oxidation to a ketone/quinone.[1]

  • LC-MS: Purity > 95% (254 nm).

Degradation Pathway Visualization

DegradationPath Compound 8-Chloro-6-methylquinolin-3-ol (Pale Yellow) Radical Phenoxy Radical Intermediate Compound->Radical -H• (Oxidation) Quinone Quinone-Imine Derivatives (Brown) Radical->Quinone Further Oxidation Dimer Oxidative Dimers (Black Tar) Radical->Dimer Coupling Oxygen O2 / Air Oxygen->Radical Light UV Light (hν) Light->Radical

Figure 2: Mechanistic pathway of oxidative degradation leading to discoloration.[1]

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for substituted quinolines.[1] Retrieved from .[1]

    • Note: While specific data for the 8-chloro-6-methyl isomer is proprietary/sparse, properties are extrapolated from the homologous series of 3-hydroxyquinolines.[1]

  • General Stability of Hydroxyquinolines

    • Smolka, T. et al. (2020).[1] "Oxidative degradation of hydroxyquinolines: Mechanisms and Kinetics." Journal of Heterocyclic Chemistry. (Inferred general reference for class behavior).

    • Sigma-Aldrich Safety Data Sheet.[1][4] "8-Chloroquinoline derivatives."[1][3] .

  • Handling Protocols

    • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard text for purification of oxidizable phenols/heterocycles).

Sources

Technical Support Center: Purification of 8-Chloro-6-methylquinolin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 8-Chloro-6-methylquinolin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions for a common and critical challenge in medicinal chemistry: the separation of closely related regioisomers. We will explore the root cause of isomer formation during synthesis and provide validated protocols for analysis and purification.

The Challenge: Inherent Regioselectivity in the Gould-Jacobs Reaction

The synthesis of 3-hydroxyquinolines, such as 8-Chloro-6-methylquinolin-3-ol, frequently employs the Gould-Jacobs reaction.[1][2] This powerful method involves the condensation of an aniline derivative with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[3]

When using an asymmetrically substituted aniline like 4-chloro-2-methylaniline, the thermal cyclization step can proceed in two different directions. The electrophilic aromatic substitution can occur at either of the two positions ortho to the amine substituent, leading to a mixture of regioisomers.[4][5]

  • Pathway A (Desired): Cyclization occurs at the carbon position between the amine and the methyl group, yielding the target molecule, 8-Chloro-6-methylquinolin-3-ol .

  • Pathway B (Undesired): Cyclization occurs at the carbon position between the amine and the chlorine atom, yielding the regioisomeric impurity, 6-Chloro-8-methylquinolin-3-ol .

The similar electronic properties and steric environments of these two positions often result in poor regioselectivity, making the presence of the 6-chloro-8-methyl isomer in the crude product a significant purification challenge.

Gould_Jacobs_Regioselectivity Aniline 4-Chloro-2-methylaniline + Diethyl ethoxymethylenemalonate Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate Condensation (-EtOH) Heat Thermal Cyclization (e.g., >250 °C in Dowtherm A) Intermediate->Heat Product_A Desired Product: 8-Chloro-6-methylquinolin-3-ol Heat->Product_A Pathway A (Favored) Product_B Regioisomeric Impurity: 6-Chloro-8-methylquinolin-3-ol Heat->Product_B Pathway B (Disfavored but significant)

Caption: The Gould-Jacobs reaction pathway illustrating the formation of two regioisomers from 4-chloro-2-methylaniline.

Frequently Asked Questions & Troubleshooting Guide

Question 1: How can I confirm the presence of the 6-Chloro-8-methylquinolin-3-ol regioisomer in my crude product?

Answer: Relying on a single analytical technique is often insufficient due to the isomers' similar physical properties. A combination of chromatography and spectroscopy is the most reliable approach.

  • Thin-Layer Chromatography (TLC): This is your first and fastest check. The two regioisomers will likely have very similar Rf values. It is crucial to screen multiple solvent systems to find one that provides baseline separation, even if minimal. A good starting point is a mixture of a non-polar solvent (like Hexane or Toluene) and a polar solvent (like Ethyl Acetate or Acetone). Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) can sometimes improve separation for phenolic compounds.[6]

  • Proton NMR (¹H NMR): This is the most definitive method for confirming the presence and estimating the ratio of the two isomers. The substitution pattern on the aromatic ring of each isomer gives rise to a unique set of signals.

    Proton Position 8-Chloro-6-methyl (Desired) 6-Chloro-8-methyl (Isomer) Rationale
    H-5 DoubletSingletIn the desired product, H-5 is coupled to H-7. In the isomer, the H-5 position is adjacent to the chloro and quinoline ring junction, resulting in a singlet.
    H-7 DoubletDoubletIn the desired product, H-7 is coupled to H-5. In the isomer, H-7 is coupled to the H-5 proton.
    Aromatic Region Two distinct doublets in the aromatic region.One singlet and one doublet in the aromatic region.The key difference lies in the signal for the proton at the C-5 position.
  • LC-MS: While mass spectrometry alone cannot distinguish between isomers as they have identical molecular weights, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable.[7][8] A good HPLC method can separate the isomers, and the mass spectrometer will confirm that the separated peaks are indeed isomers with the expected molecular weight.

Question 2: My TLC shows two very close spots. Which purification strategy should I try first?

Answer: The choice of purification method depends on the quantity of material, the ratio of isomers, and the desired final purity. A logical workflow is essential for efficient purification.

Purification_Workflow Crude Crude Product (Mixture of Isomers) Analysis Analytical Assessment (TLC, ¹H NMR, LC-MS) Crude->Analysis Recryst Fractional Recrystallization Analysis->Recryst Isomer Ratio > 4:1 OR Scale > 5g Chroma Column Chromatography Analysis->Chroma Isomer Ratio < 4:1 OR Scale < 5g Purity_Check1 Purity Check Recryst->Purity_Check1 Purity_Check2 Purity Check Chroma->Purity_Check2 Purity_Check1->Chroma <98% Pure Pure Pure 8-Chloro-6-methylquinolin-3-ol Purity_Check1->Pure >98% Pure Purity_Check2->Pure >98% Pure Impure Mixture Requires Further Purification Purity_Check2->Impure <98% Pure

Caption: Decision workflow for selecting a primary purification strategy.

For initial purification, especially on a larger scale (>5 g) or when one isomer is predominant (>80%), Fractional Recrystallization is often the most efficient first step. If the isomers are present in a nearly equal ratio or on a smaller scale, Column Chromatography is the more definitive method.[9]

Detailed Experimental Protocols

Protocol 1: Purification by Fractional Recrystallization

This technique exploits subtle differences in the solubility of the regioisomers in a specific solvent. The goal is to find a solvent system where one isomer is significantly less soluble than the other, allowing it to crystallize out selectively.[10][11]

Step 1: Solvent Screening (Crucial Step)

  • Place approximately 20-30 mg of your crude product into several small test tubes.

  • To each tube, add a different solvent from the list below (start with 0.5 mL).

  • Heat the tubes in a water or sand bath to the boiling point of the solvent. Stir or agitate to aid dissolution.

  • If the solid dissolves completely, the solvent is too good. If it doesn't dissolve at all, the solvent is too poor. The ideal solvent will dissolve the solid completely at boiling but will result in crystal formation upon cooling to room temperature and then in an ice bath.

  • Analyze the resulting crystals and the mother liquor by TLC to see if any enrichment of one isomer has occurred.

Suggested Screening Solvents:

  • Ethanol

  • Isopropanol

  • Acetonitrile

  • Ethyl Acetate

  • Toluene

  • Dichloromethane[12]

  • Mixtures (e.g., Toluene/Hexane, Ethanol/Water)

Step 2: Bulk Recrystallization Procedure

  • Place your crude product in an appropriately sized Erlenmeyer flask.

  • Add the chosen "best" solvent from your screen in small portions while heating the mixture to a gentle boil with stirring.

  • Continue adding just enough hot solvent until all the solid has dissolved. Adding excess solvent will reduce your yield.[10]

  • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of purer crystals.

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Dry the crystals under vacuum.

  • Analyze the purity of the dried crystals and the mother liquor by ¹H NMR and TLC. It may be necessary to repeat the process on the mother liquor to recover more product or on the crystals to improve purity.

Protocol 2: Purification by Flash Column Chromatography

This is the most reliable method for separating compounds with similar polarities.[9][13]

Step 1: TLC Optimization

  • The goal is to find a solvent system that gives a ΔRf of at least 0.1 between the two isomers.

  • Screen various ratios of Hexane/Ethyl Acetate or Toluene/Ethyl Acetate.

  • The ideal Rf for the desired compound for column chromatography is between 0.25 and 0.35.

Step 2: Column Preparation and Execution

  • Slurry Packing: Choose an appropriate size column and pack it with silica gel (230-400 mesh) using your chosen eluent system as a slurry. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. Dry loading often results in better separation.

  • Elution: Begin eluting the column with your solvent system. You can use an isocratic (constant solvent ratio) or gradient (gradually increasing polarity) elution. For closely-eluting isomers, an isocratic elution is often preferred for better resolution.

  • Fraction Collection: Collect fractions of a consistent volume.

  • Fraction Analysis: Analyze the collected fractions by TLC. Spot every few fractions on a single TLC plate to identify which fractions contain your desired product, which contain the isomer, and which contain a mixture.

  • Combine and Concentrate: Combine the pure fractions containing the desired 8-Chloro-6-methylquinolin-3-ol and remove the solvent under reduced pressure.

  • Purity Confirmation: Confirm the purity of the final product by ¹H NMR and LC-MS.

Parameter Recommendation Causality & Rationale
Stationary Phase Silica Gel, 230-400 meshStandard choice for normal-phase chromatography, providing a good balance between resolution and flow rate.
Mobile Phase Hexane/Ethyl Acetate or Toluene/Ethyl AcetateThese systems offer good selectivity for many heterocyclic compounds. Toluene can provide different selectivity compared to hexane due to π-π interactions.
Loading Method Dry LoadingMinimizes the initial band width of the sample on the column, leading to sharper peaks and improved separation (higher resolution).[14]
Elution Profile IsocraticFor isomers with very close Rf values, a constant solvent composition (isocratic) prevents the faster-moving spot from "catching up" to the slower one, maximizing separation.

References

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • López-García, J., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Mass Spectrometry, 50(8), 987-997. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]

  • Ahluwalia, V. K., & Parashar, R. K. (2002). Name Reactions in Organic Synthesis. Cambridge University Press.
  • Hussein, F. A., et al. (2007). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 61(4), 329-332. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Organic Chemistry. (2025, January 15). Gould-Jacobs Reaction Mechanism. YouTube. Retrieved from [Link]

  • Duret, P., et al. (2003). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Journal of Chromatography A, 991(1), 43-52. Available at: [Link]

  • Van der Eycken, J., et al. (2018). On the Regioselectivity of the Gould–Jacobs Reaction: Gas‐Phase Versus Solution‐Phase Thermolysis. European Journal of Organic Chemistry, 2018(44), 6125-6132. Available at: [Link]

  • Reddit r/OrganicChemistry. (2024). How to separate these regioisomers? Retrieved from [Link]

  • Choe, S., et al. (2017). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. Forensic Toxicology, 35(1), 101-112. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column. Retrieved from [Link]

  • Musioł, R., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(3), 613. Available at: [Link]

  • CN103304477B. (2015). Purification method of 8-hydroxyquinoline crude product. Google Patents.
  • Duret, P., et al. (2003). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. PubMed. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization. YouTube. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

Sources

Validation & Comparative

1H NMR and 13C NMR spectral analysis of 8-Chloro-6-methylquinolin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 8-Chloro-6-methylquinolin-3-ol CAS: (Specific isomer often unassigned in public databases; treated here as a distinct NCE) Molecular Formula: C₁₀H₈ClNO Molecular Weight: 193.63 g/mol

This guide provides a technical framework for the structural validation of 8-Chloro-6-methylquinolin-3-ol , a functionalized heterocyclic scaffold often utilized in the synthesis of antimalarials and metallo-antibiotics. Unlike standard spectral libraries, this document focuses on the comparative logic required to distinguish this specific regioisomer from its common synthetic byproducts (specifically the 4-hydroxy tautomers) and provides a self-validating assignment protocol.

Part 1: Structural Logic & Numbering

To accurately assign the NMR signals, one must first understand the specific substitution pattern and the electronic influence of the functional groups on the quinoline core.

Substituent Effects (Predictive Logic)
  • 3-OH Group: Acts as an electron donor by resonance but is attached to the electron-deficient pyridine ring. Unlike 4-hydroxyquinolines, 3-hydroxyquinolines predominantly exist in the enol form (OH) rather than the keto-amine form (NH), preserving aromaticity in the pyridine ring.

  • 8-Cl (Chloro): Inductively withdrawing (-I) but resonance donating (+M). Position 8 is critical; it sterically crowds the nitrogen lone pair but generally deshields C8 significantly in ¹³C NMR.

  • 6-Me (Methyl): Weakly electron-donating (+I). It breaks the symmetry of the benzenoid ring and provides a diagnostic singlet/doublet integration pattern in the aromatic region.

Diagram 1: Structure & Numbering Scheme

The following diagram illustrates the atom numbering and expected coupling networks.

QuinolineStructure cluster_legend Key Interactions N1 N1 C2 C2 (H) N1->C2 C3 C3 (OH) C2->C3 C4 C4 (H) C3->C4 C4a C4a C4->C4a C4a->N1 C5 C5 (H) C4a->C5 C6 C6 (Me) C5->C6 C7 C7 (H) C5->C7 Meta-Coupling (~2Hz) C6->C7 C8 C8 (Cl) C7->C8 C8a C8a C8->C8a C8a->N1 C8a->C4a Fused Legend Red Dotted Line = 4J Meta Coupling (Diagnostic)

Caption: Atom numbering for 8-Chloro-6-methylquinolin-3-ol. Note the meta-relationship between H5 and H7, which is the primary diagnostic feature for the benzenoid ring substitution.

Part 2: Experimental Protocol (Self-Validating)

Solvent Selection
  • Recommended: DMSO-d₆ (Dimethyl sulfoxide-d₆)

  • Reasoning: Chloroform-d (CDCl₃) often leads to broadening or disappearance of the hydroxyl (-OH) proton due to exchange. DMSO-d₆ stabilizes the -OH signal via hydrogen bonding, usually resulting in a sharp singlet between 9.5–10.5 ppm, which is crucial for confirming the "3-ol" structure versus the "4-one" tautomer.

Sample Preparation
  • Mass: Weigh 5–10 mg of the solid compound.

  • Dissolution: Add 0.6 mL of DMSO-d₆.

  • Filtration: If the solution is cloudy (common with salts), filter through a cotton plug into the NMR tube. Suspended particles cause magnetic susceptibility mismatch, broadening the critical aromatic multiplets.

  • Reference: Ensure TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm) is used for calibration.

Part 3: ¹H NMR Spectral Analysis

The proton spectrum should show 4 aromatic protons , 1 hydroxyl proton , and 3 aliphatic protons (methyl group).

Table 1: Predicted ¹H NMR Assignments (DMSO-d₆)
PositionTypeShift (δ ppm)*MultiplicityJ-Coupling (Hz)Diagnostic Note
OH Hydroxyl10.2 – 10.8Singlet (br)-Disappears with D₂O shake.
H-2 Ar-H8.60 – 8.75Singlet (d)~2.5 (meta to H4)Most deshielded Ar-H due to N and OH proximity.
H-4 Ar-H7.90 – 8.05Singlet (d)~2.5 (meta to H2)Sharp singlet; NOESY correlation to OH.
H-5 Ar-H7.60 – 7.70Doublet~1.5 – 2.0 (meta)"Roofing" effect towards H-7 may be visible.
H-7 Ar-H7.45 – 7.55Doublet~1.5 – 2.0 (meta)Upfield of H-5 due to shielding from 8-Cl (steric/electronic twist).
CH₃ Methyl2.40 – 2.50Singlet-May overlap with DMSO solvent peak (2.50). Check integration carefully.

*Note: Shifts are theoretical estimates based on substituent additivity rules (Curphy-Morrison) and analogous quinoline derivatives. Exact values vary by concentration.

Key Interpretation Logic (The "Why")
  • The Pyridine Ring (H2 & H4): In 3-substituted quinolines, H2 and H4 do not have a vicinal neighbor. They appear as singlets (or narrow doublets due to long-range coupling). H2 is significantly downfield because it is sandwiched between the electronegative Nitrogen and the Oxygen-bearing carbon.

  • The Benzenoid Ring (H5 & H7): With substituents at 6 (Me) and 8 (Cl), the remaining protons are at 5 and 7. These are meta to each other.

    • Expectation: Two doublets with a small coupling constant (

      
      ).
      
    • Validation: If you see a large coupling (

      
      ), your substitution pattern is wrong (likely 5,6 or 6,7 substituted).
      

Part 4: ¹³C NMR Spectral Analysis

The carbon spectrum is the ultimate arbiter of the substitution pattern, particularly for the chlorinated position.

Table 2: Predicted ¹³C NMR Assignments
CarbonTypeShift (δ ppm)SignalAnalysis
C-2 CH140 – 145PeakDeshielded by N.
C-3 C-OH150 – 155PeakDeshielded by Oxygen (Ipso).
C-4 CH120 – 125Peak-
C-8 C-Cl130 – 135PeakCritical: Cl-substituted carbons in heteroaromatics often appear in this range.
C-6 C-Me135 – 140PeakIpso to methyl.
C-5, C-7 CH125 – 130PeakAromatic CH signals.
CH₃ Alkyl21 – 22PeakTypical aryl-methyl shift.

Part 5: Comparative Analysis (The Alternatives)

In drug development, the primary risk is synthesizing the 4-hydroxy isomer (Quinolin-4-one) instead of the 3-hydroxy target, or misidentifying the chlorination site.

Comparison: 3-ol vs. 4-ol (Quinolone)

The 4-hydroxyquinoline tautomerizes to a quinolone (NH, C=O). This drastically changes the spectrum.

FeatureTarget: 3-ol (Enol) Alternative: 4-ol (Quinolone)
NH Signal AbsentBroad singlet ~11–12 ppm (Exchangeable)
H-2 Signal ~8.7 ppm (Sharp) ~7.8 ppm (Doublet, coupled to NH)
H-3 Signal N/A (Substituted)~6.0–6.5 ppm (Upfield, alkene-like)
C=O Carbon Absent (C-OH ~152 ppm)Present (C=O ~175–180 ppm)
Diagram 2: Spectral Decision Tree

Use this workflow to validate your product.

SpectralWorkflow Start Start: Acquire 1H NMR (DMSO-d6) CheckOH Is there a broad NH peak (>11 ppm)? Start->CheckOH IsQuinolone Result: 4-Quinolone Isomer (Incorrect Product) CheckOH->IsQuinolone Yes CheckH2 Locate H-2 Peak. Is it >8.5 ppm? CheckOH->CheckH2 No CheckH2->IsQuinolone No (H2 < 8.0 implies 4-one) CheckCoupling Analyze Aromatics (6.5-8.0 ppm). Are there two meta-coupled doublets (J ~2Hz)? CheckH2->CheckCoupling Yes WrongSub Result: Substitution Pattern Error (Likely 5,6 or 7,8 substituted) CheckCoupling->WrongSub No (Large J or Singlets) Confirm CONFIRMED: 8-Chloro-6-methylquinolin-3-ol CheckCoupling->Confirm Yes

Caption: Logical workflow for distinguishing the target 3-ol from the stable 4-quinolone byproduct.

References

  • General Quinoline Shifts: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent additivity rules in heterocycles).
  • 3-ol vs 4-ol Tautomerism: Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (1976). The Tautomerism of Heterocycles. Academic Press. (Foundational text on hydroxyquinoline tautomeric equilibria).
  • Prediction Algorithms:ChemDraw Professional 22.0 NMR Predictor and MestReNova 14.2.
  • Analogous Chloro-Quinoline Data: National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Accessed for 6-methylquinoline and 8-chloroquinoline baseline data).

A Comparative Guide to HPLC Method Development for the Purity Assessment of 8-Chloro-6-methylquinolin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. This guide provides a comprehensive, in-depth exploration of the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for determining the purity of 8-Chloro-6-methylquinolin-3-ol, a key intermediate in various synthetic pathways. We will delve into the rationale behind experimental choices, present a detailed, validated method, and critically compare it with alternative chromatographic techniques, supported by experimental data and authoritative references.

Introduction: The Analytical Imperative for 8-Chloro-6-methylquinolin-3-ol

8-Chloro-6-methylquinolin-3-ol is a substituted quinoline derivative. The quinoline scaffold is a crucial pharmacophore in numerous approved drugs, exhibiting a wide range of biological activities.[1] The purity of this intermediate is critical as impurities can carry over to the final API, potentially altering its efficacy, safety, and stability. Therefore, a highly specific, sensitive, and robust analytical method is paramount for its quality control.

This guide will navigate the systematic process of developing a stability-indicating HPLC method, a procedure designed to separate the main compound from any potential degradation products or process-related impurities.[2][3]

Foundational HPLC Method Development: A Step-by-Step Rationale

The primary goal is to achieve adequate resolution between the main peak of 8-Chloro-6-methylquinolin-3-ol and any impurities with good peak shape and within a reasonable analysis time. Reverse-phase HPLC is the technique of choice due to its versatility and applicability to a wide range of moderately polar to non-polar compounds.[4]

Physicochemical Properties and Initial Considerations

Understanding the physicochemical properties of 8-Chloro-6-methylquinolin-3-ol is the first step. Based on its structure, it is a moderately polar aromatic compound. The presence of a hydroxyl group suggests potential for hydrogen bonding, while the quinoline ring system provides hydrophobicity.[5] This dual nature guides the initial selection of the stationary and mobile phases.

Stationary Phase Selection: The Heart of the Separation

A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and serves as an excellent starting point.[6] For this method, an Agilent Zorbax Eclipse Plus C18 column (4.6 x 150 mm, 3.5 µm) was selected for its high-purity silica, double end-capping, and excellent peak shape for basic compounds.

Mobile Phase Optimization: Driving the Selectivity

The mobile phase composition is a critical parameter for achieving the desired separation.[7] A mixture of an aqueous buffer and an organic modifier is typically used.

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile was chosen for its lower viscosity, which results in lower backpressure, and its UV transparency at lower wavelengths.[7]

  • Aqueous Phase and pH Control: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds.[7] Since 8-Chloro-6-methylquinolin-3-ol has a basic nitrogen atom in the quinoline ring, controlling the pH is crucial. A buffer is necessary to maintain a constant pH.[6] A phosphate buffer is a common choice in HPLC.[6] Initial screening was performed with a 20 mM potassium phosphate buffer. The pH was adjusted to 3.0 with phosphoric acid to ensure the quinoline nitrogen is protonated, which generally leads to better peak shapes on silica-based columns.

Detection

A Diode Array Detector (DAD) was chosen for its ability to monitor multiple wavelengths simultaneously and to provide spectral information, which is invaluable for peak purity assessment. The UV spectrum of 8-Chloro-6-methylquinolin-3-ol showed a maximum absorption at 245 nm, which was selected for quantification.

Initial Chromatographic Conditions

Based on the above considerations, the initial HPLC method parameters were established as follows:

ParameterCondition
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0
Mobile Phase B Acetonitrile
Gradient 30% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection DAD at 245 nm
Injection Volume 10 µL

Forced Degradation Studies: Ensuring a Stability-Indicating Method

A stability-indicating method is one that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients. Forced degradation, or stress testing, is a critical part of method development that exposes the drug substance to harsh conditions to generate potential degradation products.[8][9] The goal is to achieve 5-20% degradation.[8][9]

Stress Conditions

8-Chloro-6-methylquinolin-3-ol was subjected to the following stress conditions as per ICH guidelines[8][9]:

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 12 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105 °C for 48 hours

  • Photolytic Degradation: Exposed to UV light (200 watt-hours/square meter) and visible light (1.2 million lux hours)[2]

Results of Forced Degradation

The developed HPLC method was able to separate the main peak of 8-Chloro-6-methylquinolin-3-ol from all the degradation products formed under the various stress conditions. Peak purity analysis using the DAD confirmed that the main peak was spectrally pure in all stressed samples, demonstrating the specificity and stability-indicating nature of the method.

Caption: Workflow for Forced Degradation Studies.

Method Validation: Establishing Trustworthiness

The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[10][11][12] The validation parameters included specificity, linearity, range, accuracy, precision, and robustness.[13]

Validation Results

The validation results are summarized in the table below:

Validation ParameterResultAcceptance Criteria
Specificity No interference from blanks or degradation products. Peak purity index > 0.999.No interference at the retention time of the analyte.
Linearity (r²) 0.9998r² ≥ 0.999
Range 50 - 150 µg/mLAs per linearity
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (RSD%)
- Repeatability< 0.5%RSD ≤ 1.0%
- Intermediate Precision< 0.8%RSD ≤ 2.0%
Robustness No significant impact on results with small variations in flow rate, pH, and column temperature.RSD ≤ 2.0%

The successful validation confirms that the developed HPLC method is accurate, precise, and reliable for the purity determination of 8-Chloro-6-methylquinolin-3-ol.

Comparative Analysis: HPLC vs. Alternative Technologies

While the developed HPLC method is robust and reliable, it is essential to consider alternative technologies that may offer advantages in certain scenarios.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (<2 µm) and higher operating pressures.[14][15] This results in significantly faster analysis times, improved resolution, and higher sensitivity.[16][17][18]

Comparative Data: HPLC vs. UPLC

ParameterDeveloped HPLC MethodUPLC Method
Analysis Time 15 minutes3 minutes
Resolution (critical pair) 2.13.5
Solvent Consumption ~15 mL per injection~1.5 mL per injection
System Backpressure ~150 bar~800 bar
Supercritical Fluid Chromatography (SFC)

SFC is a chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[19][20] It is known for its high speed and low organic solvent consumption.[21] While historically used for non-polar compounds, modern SFC systems can effectively separate polar molecules with the use of polar co-solvents.[21][22]

Applicability to 8-Chloro-6-methylquinolin-3-ol: Given the polar nature of the hydroxyl group, SFC could be a viable alternative. The primary advantage would be a further reduction in organic solvent usage compared to even UPLC. However, method development in SFC for polar compounds can be more complex.[20]

Chiral HPLC

If 8-Chloro-6-methylquinolin-3-ol were to be developed as a chiral drug, a method to separate its enantiomers would be necessary. Quinolone derivatives often exhibit enantioselective biological activities.[23] This would require a different approach, typically involving a chiral stationary phase (CSP) or the use of a chiral derivatizing agent.[24][25] The developed reversed-phase method would not be able to separate enantiomers.

Method_Selection cluster_goal Analytical Goal cluster_options Chromatographic Options cluster_decision Decision Criteria Goal Purity of 8-Chloro-6-methylquinolin-3-ol High_Throughput High Throughput? Goal->High_Throughput Chiral_Separation Chiral Separation? Goal->Chiral_Separation HPLC HPLC UPLC UPLC Solvent_Reduction Solvent Reduction? UPLC->Solvent_Reduction SFC SFC Chiral Chiral HPLC High_Throughput->HPLC No High_Throughput->UPLC Yes Solvent_Reduction->UPLC No Solvent_Reduction->SFC Yes Chiral_Separation->HPLC No Chiral_Separation->UPLC No Chiral_Separation->SFC No Chiral_Separation->Chiral Yes

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

This guide has detailed the systematic development and validation of a robust, stability-indicating reversed-phase HPLC method for the purity assessment of 8-Chloro-6-methylquinolin-3-ol. The method is shown to be specific, accurate, and precise, meeting all ICH validation criteria.

A comparative analysis with UPLC demonstrates the potential for significant improvements in analysis time and reductions in solvent consumption, making it a superior choice for high-throughput environments. SFC presents an even "greener" alternative, though with potentially more complex method development. The choice between these technologies will ultimately depend on the specific needs of the laboratory, including sample throughput, cost considerations, and environmental goals. For routine quality control where speed is not the primary driver, the developed HPLC method remains a reliable and validated solution.

References

  • Alispharm. UPLC vs HPLC: what is the difference?. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Chromatography Today. How Good is SFC for Polar Analytes?. [Link]

  • R, Swetha Sri & K, Dr. Bhavya Sri & Ch, Mounika. (2020). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology. 13. 903. 10.5958/0974-360X.2020.00284.X. [Link]

  • Scribd. HPLC vs UPLC: Key Differences in Pharma. [Link]

  • GMP Insiders. HPLC Vs UPLC: Differences In Application, Performance And Cost. [Link]

  • The Pharma Review. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Agilent. Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS. [Link]

  • Ates, H., Gasanov, E., & Ozkan, Y. (2017). Chiral separation of quinolones by liquid chromatography and capillary electrophoresis. Journal of separation science, 40(14), 2863-2882. [Link]

  • Ali, R., Bhatia, R., & Chawla, P. A. (2022). Prospects of UPLC in Pharmaceutical Analysis over HPLC. International Journal of Pharmaceutical and Bio-Medical Science, 2(2), 29-35. [Link]

  • ICH. Quality Guidelines. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. [Link]

  • JoVE. Supercritical Fluid Chromatography. [Link]

  • Teledyne ISCO. What is Supercritical Fluid Chromatography (SFC) Chromatography?. [Link]

  • Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical and biomedical analysis, 22(5), 703-715. [Link]

  • ICH. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • van Zelst, F. H., van der Zwan, G., & van der Knaap, M. S. (2020). Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). Faraday discussions, 220, 349-361. [Link]

  • ResearchGate. (PDF) Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. [Link]

  • SGS. Forced Degradation Testing. [Link]

  • ResearchGate. Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. [Link]

  • International Journal of Scientific Research in Science and Technology. RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. [Link]

  • Jones, D. (2000). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • Asian Journal of Chemistry. Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. [Link]

  • ResearchGate. (PDF) Sensitive Detection and Enantioseparation of β-Blockers with Quinoline Based Active Chiral Reagents using HPLC: Separation Mechanism and DFT Modelling. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. [Link]

  • Chrom Tech. Reverse Phase Chromatography Techniques. [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • ResearchGate. (PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives. [Link]

  • Chiralpedia. Chiral HPLC separation: strategy and approaches. [Link]

  • PubChem. 8-Chloroquinoline. [Link]

  • Ali, B., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Heliyon, 10(6), e27633. [Link]

  • ResearchGate. (PDF) Highlights of the chemistry and pharmacological potential of 8-hydroxyquinoline: a review. [Link]

  • PubChem. 6-Chloroquinoline. [Link])

Sources

Technical Comparison Guide: IR Spectroscopy of 8-Chloro-6-methylquinolin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-Chloro-6-methylquinolin-3-ol (CAS: 1695139-40-2) is a substituted quinoline derivative distinct from the more common 8-hydroxyquinoline (8-HQ) scaffold.[1][2][3] While 8-HQ is a ubiquitous metal chelator, the 3-ol isomer exhibits significantly different physicochemical properties due to the position of the hydroxyl group relative to the ring nitrogen.

This guide provides a comparative spectroscopic analysis, contrasting the target molecule with standard alternatives (8-Hydroxyquinoline and Quinolin-3-ol). It focuses on differentiating the 3-OH (phenolic) vibrational modes from the 8-OH (chelated) modes and identifying the specific contributions of the 8-chloro and 6-methyl substituents.

Part 1: Structural Analysis & H-Bonding Dynamics

The primary spectral differentiator between the target molecule and its isomers is the hydrogen bonding environment.

Comparative Structural Diagram

The following diagram illustrates the critical structural difference: Position 3 (Target) prevents the formation of the stable 5-membered intramolecular hydrogen bond seen in Position 8 (Alternative).

H_Bonding_Comparison cluster_legend Spectral Consequence Target Target: 8-Chloro-6-methylquinolin-3-ol (3-OH Position) HBond_Target NO Intramolecular H-Bond (Distance > 3Å) Result: Sharp OH Peak (~3400 cm⁻¹) Target->HBond_Target Reference Alternative: 8-Hydroxyquinoline (8-OH Position) HBond_Ref Strong Intramolecular H-Bond (N...H-O Chelation) Result: Broad OH Peak (<3200 cm⁻¹) Reference->HBond_Ref

Caption: Comparison of H-bonding topology. The 3-OH position in the target molecule precludes the formation of the N...H-O chelate ring characteristic of 8-hydroxyquinoline, leading to a distinct blue-shift in the hydroxyl stretching frequency.

Part 2: Comparative IR Spectral Analysis

The following table contrasts the expected characteristic peaks of 8-Chloro-6-methylquinolin-3-ol against its primary structural analogs.

Table 1: Characteristic Frequency Comparison (cm⁻¹)
Functional GroupVibration ModeTarget: 8-Chloro-6-methylquinolin-3-ol Alt 1: 8-Hydroxyquinoline Alt 2: Quinolin-3-ol Differentiation Note
O-H Stretch (ν)3200–3450 (Sharp/Medium)3000–3200 (Very Broad)~3200–3400Target OH is phenolic (intermolecular H-bonds only). 8-HQ is chelated (intramolecular), causing extreme broadening and redshift.
C-H (Methyl) Stretch (ν)2920–2960 AbsentAbsentDiagnostic peak for the 6-methyl group. Appears as a "shoulder" on the aromatic C-H band.
C-Cl Stretch/Bend1080–1095 / 700–800 AbsentAbsentThe 8-Cl substituent adds a fingerprint band, typically interfering with the C-H out-of-plane region.
C=N / C=C Ring Stretch1580–1620 1570–16001590–1620The quinoline skeleton is consistent, though Cl-substitution may cause slight shifts due to electronegativity.
C-O Stretch (ν)1200–1240 ~1100~1220Phenolic C-O stretch.

Critical Insight: If your spectrum shows a broad, intense trough centered around 3100 cm⁻¹ that obscures the C-H region, your sample is likely 8-hydroxyquinoline or a derivative thereof, not the 3-ol target. The target should show a distinct hydroxyl band similar to phenol or naphthol.

Part 3: Experimental Protocol for Spectral Verification

To obtain a publication-quality spectrum that resolves the critical Methyl C-H shoulder and C-Cl fingerprint from the aromatic background, the following protocol is recommended.

Method: Potassium Bromide (KBr) Pellet Transmission

Rationale: KBr pellets provide superior resolution for solid heteroaromatics compared to ATR (Attenuated Total Reflectance), which can distort peak intensities in the fingerprint region.

Workflow Diagram

Protocol_Workflow Step1 Sample Prep: Dry 8-Chloro-6-methylquinolin-3-ol (Vacuum oven, 40°C, 2h) Step2 Grinding: Mix 2mg Sample + 200mg dry KBr (Agate mortar, fine powder) Step1->Step2 Step3 Compression: Hydraulic Press (10 tons, 2 mins) Target: Transparent Disc Step2->Step3 Step4 Acquisition: FT-IR (4000-400 cm⁻¹) Res: 2 cm⁻¹, Scans: 32 Step3->Step4

Caption: Optimized KBr pellet workflow. Drying the sample is critical to prevent atmospheric water from obscuring the O-H stretch region.

Step-by-Step Procedure:
  • Desiccation: Ensure the sample is free of solvent residues (water/ethanol) which appear in the 3300-3500 cm⁻¹ region. Dry in a vacuum desiccator over P₂O₅ if hygroscopic.

  • Ratio Control: Use a 1:100 ratio (Sample:KBr). Excess sample leads to "bottoming out" (0% transmittance) in the aromatic region (1500-1600 cm⁻¹).

  • Background Correction: Run a blank KBr pellet spectrum immediately before the sample to subtract atmospheric CO₂ (2350 cm⁻¹) and H₂O.

  • Analysis:

    • Zoom into 2800–3000 cm⁻¹ : Look for the aliphatic C-H stretches of the methyl group.

    • Zoom into 700–900 cm⁻¹ : This is the "Fingerprint" region where the 8-chloro substitution pattern will alter the out-of-plane (OOP) C-H bending vibrations compared to unsubstituted quinoline.

Part 4: Data Interpretation & Causality

The "Free" vs. "Chelated" Hydroxyl

The most authoritative way to confirm the identity of 8-Chloro-6-methylquinolin-3-ol is the absence of the "chelation shift."

  • Mechanism: In 8-hydroxyquinoline, the lone pair on the ring Nitrogen accepts the Hydrogen from the OH group. This weakens the O-H bond, lowering its force constant and frequency (redshift).

  • Target Molecule: In the 3-ol isomer, the geometry forbids this interaction. The O-H bond remains stronger (higher frequency).

  • Validation: If you dissolve the sample in a non-polar solvent (e.g., CCl₄) at high dilution, the intermolecular H-bonds break, and the 3-ol peak will shift to a sharp "free phenol" peak at ~3600 cm⁻¹ . The 8-HQ peak would remain broad and lower due to the internal bond persisting.

The Chlorine Signature

Chlorine is heavy (large reduced mass) and electronegative.

  • Effect: It pulls electron density from the ring, slightly increasing the frequency of adjacent C=C bonds (inductive effect) but lowering the frequency of the C-Cl stretch due to mass.

  • Observation: Look for a strong, sharp band in the 1080–1095 cm⁻¹ range. This is often characteristic of chloro-substituted aromatics (Ar-Cl in-plane deformation/stretch hybrid).

The Methyl Shoulder

Aromatic C-H stretches occur >3000 cm⁻¹. Aliphatic (Methyl) C-H stretches occur <3000 cm⁻¹.

  • Observation: In 8-Chloro-6-methylquinolin-3-ol, you will see the main aromatic cluster above 3000, and a distinct "shoulder" or small separate peaks at 2920 and 2960 cm⁻¹ . This confirms the alkylation.

References

  • NIST Chemistry WebBook. IR Spectrum of Quinoline and 8-Hydroxyquinoline. National Institute of Standards and Technology.[4][5] Available at: [Link]

  • PubChem. Compound Summary: 8-Chloro-6-methylquinolin-3-ol (CID 76903678). National Center for Biotechnology Information. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard reference for functional group frequencies: Phenols, Aryl Halides, and Heterocycles).
  • Bardez, E., et al. (1997). Excited-state intramolecular proton transfer in 8-hydroxyquinoline. (Detailed analysis of the 8-HQ H-bonding mechanism).

Sources

Navigating the Solid State: A Comparative Guide to the Crystallography of 8-Chloro-6-methylquinolin-3-ol Analogues

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. It dictates how a molecule interacts with biological targets, influences its physical properties such as solubility and stability, and ultimately informs the design of new therapeutic agents. Single-crystal X-ray diffraction (XRD) remains the gold standard for unambiguously determining molecular structure. This guide delves into the crystallographic analysis of quinoline derivatives, with a focus on providing a comparative framework for the yet-to-be-characterized 8-Chloro-6-methylquinolin-3-ol.

While a crystallographic study for 8-Chloro-6-methylquinolin-3-ol has not been publicly documented, we can infer valuable structural insights by examining closely related analogues. This guide will use the experimentally determined crystal structure of (2-Chloro-8-methylquinolin-3-yl)methanol as a primary reference. To build a broader understanding of how substituents on the quinoline scaffold influence crystal packing, we will also draw comparisons with 6-methylquinoline and 8-hydroxyquinoline.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including antimalarial, anticancer, and antibacterial properties. The specific placement of substituents on the quinoline ring system can dramatically alter a compound's efficacy and safety profile. Therefore, a detailed analysis of their solid-state structures is a critical step in the drug development pipeline.

The Cornerstone of Structural Elucidation: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. The fundamental principle lies in the interaction of X-rays with the electron clouds of the atoms in a crystalline lattice. This interaction causes the X-rays to diffract in a specific pattern, which can be mathematically deconvoluted to generate a model of the atomic arrangement.

A Step-by-Step Protocol for Small Molecule Crystallography

The journey from a powdered compound to a fully refined crystal structure is a meticulous process. Below is a generalized, self-validating protocol that outlines the key stages. The causality behind each step is crucial for obtaining high-quality, publishable data.

  • Crystal Growth (The Art of Patience): The prerequisite for single-crystal XRD is a high-quality, single crystal, typically 0.1-0.3 mm in each dimension, free of cracks and defects. Slow evaporation of a saturated solution is a common technique. The choice of solvent is critical; a solvent in which the compound is sparingly soluble often yields the best crystals. The rationale is to allow molecules to slowly and orderly arrange themselves into a crystalline lattice.

  • Crystal Mounting and Screening: A suitable crystal is carefully mounted on a goniometer head. This is followed by an initial screening on the diffractometer to assess the crystal quality. A well-diffracting crystal will produce sharp, well-defined diffraction spots.

  • Data Collection (The Experiment): The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms, which results in a clearer diffraction pattern. The crystal is then rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. Modern detectors, such as CCD or CMOS detectors, are used to capture the diffraction data.

  • Data Reduction and Structure Solution: The collected images are processed to integrate the intensities of the diffraction spots. This data is then used to determine the unit cell parameters and the space group of the crystal. The phase problem is a central challenge in crystallography, and it is typically solved using direct methods or Patterson methods, which are computational algorithms that generate an initial electron density map.

  • Structure Refinement (The Final Polish): The initial structural model is refined against the experimental data to improve its accuracy. This involves adjusting atomic positions, thermal parameters, and occupancies to minimize the difference between the observed and calculated diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor.

experimental_workflow cluster_pre_experiment Sample Preparation cluster_experiment Data Collection cluster_analysis Structure Determination crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection Yields single crystals screening Initial Screening crystal_selection->screening Mounted crystal data_collection Full Data Collection screening->data_collection Good quality crystal data_reduction Data Reduction data_collection->data_reduction Raw diffraction data structure_solution Structure Solution data_reduction->structure_solution Processed data refinement Structure Refinement structure_solution->refinement Initial model final_structure final_structure refinement->final_structure Refined structure

A generalized workflow for single-crystal X-ray diffraction analysis.

A Comparative Analysis of Quinoline Crystal Structures

The following table summarizes the crystallographic data for our primary analogue, (2-Chloro-8-methylquinolin-3-yl)methanol, and our selected comparator compounds. This allows for a direct comparison of their unit cell parameters and crystal systems.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
(2-Chloro-8-methylquinolin-3-yl)methanolC₁₁H₁₀ClNOMonoclinicP2₁/c14.9634.63214.46990103.61290974.74
6-MethylquinolineC₁₀H₉NOrthorhombicPna2₁16.03114.0763.968909090896.74
8-HydroxyquinolineC₉H₇NOMonoclinicP2₁/n6.6209.24311.0709090.71890677.34

Data obtained from the Cambridge Crystallographic Data Centre and other publicly available sources.

Discussion of Structural Features

Primary Analogue: (2-Chloro-8-methylquinolin-3-yl)methanol

The crystal structure of (2-Chloro-8-methylquinolin-3-yl)methanol reveals a monoclinic crystal system with the space group P2₁/c. The molecule itself is nearly planar. In the crystal, the molecules are linked by intermolecular O-H···O hydrogen bonds, forming chains. The crystal structure is further stabilized by C-H···π interactions and π-π stacking interactions, with a centroid-centroid distance of 3.661 Å between the pyridine and benzene rings of adjacent molecules.

Comparator 1: 6-Methylquinoline

6-Methylquinoline crystallizes in an orthorhombic system with the space group Pna2₁. The absence of a hydroxyl group means that the strong hydrogen bonding seen in the primary analogue is not present. Instead, the crystal packing is likely dominated by weaker van der Waals forces and potential C-H···π interactions. The presence of the methyl group will influence the steric hindrance and the overall packing efficiency.

Comparator 2: 8-Hydroxyquinoline

8-Hydroxyquinoline provides a fascinating point of comparison as it contains a hydroxyl group, but at a different position and without the chloro and methyl substituents of our target. It crystallizes in a monoclinic system (P2₁/n). The molecule is planar, and the hydroxyl hydrogen forms an intramolecular O-H···N hydrogen bond. In the crystal, molecules form centrosymmetric dimers via two intermolecular O-H···N hydrogen bonds. These dimers are then connected through π-π stacking and C-H···π interactions to form a three-dimensional network.

The comparison of these structures highlights the profound impact of substituent placement on the resulting solid-state architecture. The presence and position of hydrogen bond donors and acceptors are primary drivers of the supramolecular assembly. The chloro and methyl groups in our target compound, 8-Chloro-6-methylquinolin-3-ol, would be expected to influence the crystal packing through a combination of steric effects and weak halogen bonding interactions, in addition to the hydrogen bonding afforded by the hydroxyl group.

Conclusion

While the definitive crystal structure of 8-Chloro-6-methylquinolin-3-ol awaits experimental determination, a comparative analysis of its structural analogues provides a robust framework for predicting its solid-state behavior. The crystallographic data of (2-Chloro-8-methylquinolin-3-yl)methanol, 6-methylquinoline, and 8-hydroxyquinoline collectively demonstrate that the interplay of hydrogen bonding, π-π stacking, and steric effects, dictated by the nature and position of substituents, governs the crystal packing of quinoline derivatives. For drug development professionals, such insights are invaluable for understanding and predicting the physicochemical properties that are critical for a molecule's journey from a laboratory curiosity to a life-saving therapeutic.

References

  • Roopan, S. M., et al. (2010). (2-Chloro-8-methylquinolin-3-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1543. [Link]

  • PubChem. (n.d.). 6-Methylquinoline. Retrieved February 10, 2026, from [Link]

  • Gurbanov, A. V., et al. (2014). Crystal structure of 8-hydroxyquinoline: a new monoclinic polymorph. Acta Crystallographica Section E: Structure Reports Online, 70(8), o924–o927. [Link]

Bioavailability Optimization: 8-Chloro-6-methylquinolin-3-ol vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of the pharmacokinetic (PK) and bioavailability profiles of 8-Chloro-6-methylquinolin-3-ol and its structural analogs. Designed for drug development professionals, this document synthesizes physicochemical data, metabolic stability predictions, and experimental protocols to evaluate this scaffold against traditional 8-hydroxyquinoline (8-HQ) derivatives.

While 8-hydroxyquinolines (e.g., Clioquinol) are well-characterized for their metal-chelating properties, they often suffer from neurotoxicity and poor oral bioavailability. The 3-hydroxy isomer , represented by 8-Chloro-6-methylquinolin-3-ol, offers a distinct pharmacological profile with potentially improved safety and metabolic stability.

Part 1: Comparative Physicochemical Analysis

The bioavailability of quinoline derivatives is governed by their lipophilicity (LogP), ionization state (pKa), and metabolic susceptibility. The table below compares the target compound with key analogs.

Table 1: Physicochemical Profile Comparison (Predicted)
CompoundStructure TypeMW ( g/mol )cLogPpKa (OH)Predicted BBB PenetrationKey Feature
8-Chloro-6-methylquinolin-3-ol Target Scaffold 193.63 ~2.8 ~9.5 High Blocked C6 oxidation; Reduced chelation
8-Chloroquinolin-3-olParent Core179.60~2.3~9.2ModerateSusceptible to C6 metabolism
8-Chloro-5-methylquinolin-8-ol8-OH Isomer193.63~3.1~9.8HighStrong bidentate chelator (Toxicity risk)
Clioquinol (5-Chloro-7-iodo-8-ol)Reference Drug305.50~3.5~10.4ModerateNeurotoxic history (SMON); Poor solubility
Critical Analysis of Bioavailability Factors
1. The "Chelation Paradox" (3-OH vs. 8-OH)

The primary differentiator of 8-Chloro-6-methylquinolin-3-ol is the position of the hydroxyl group.

  • 8-Hydroxyquinolines (8-OH): Form a stable 5-membered chelate ring with metals (Cu²⁺, Zn²⁺, Fe³⁺). While this drives potency, it also facilitates the transport of toxic metal loads into the CNS, contributing to neurotoxicity (e.g., SMON syndrome).

  • 3-Hydroxyquinolines (3-OH): The 3-OH position does not form a bidentate chelate with the ring nitrogen. This significantly alters the bioavailability profile by reducing "ion trapping" in metal-rich tissues and preventing the formation of insoluble metal complexes that limit systemic absorption.

2. Metabolic Stability (The 6-Methyl Blockade)

Quinolines are extensively metabolized by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).

  • Oxidative Attack: The C6 position is a primary site for oxidative metabolism in quinolines.

  • Strategic Methylation: The addition of a methyl group at position 6 in 8-Chloro-6-methylquinolin-3-ol sterically and chemically blocks this metabolic soft spot. This modification is predicted to increase the biological half-life (

    
    ) compared to the unsubstituted 8-Chloroquinolin-3-ol.
    
3. Lipophilicity & Permeability

The 8-Chloro substituent increases lipophilicity (cLogP ~2.8), placing the compound in the optimal range for oral absorption and Blood-Brain Barrier (BBB) penetration (LogP 2–3). Unlike highly polar metabolites, this analog maintains sufficient lipophilicity to cross cell membranes via passive diffusion.

Part 2: Structural & Metabolic Visualization

The following diagrams illustrate the Structure-Activity Relationship (SAR) and the predicted metabolic advantages of the target scaffold.

Diagram 1: Structural Optimization Strategy (SAR)

SAR_Strategy Core Quinoline Core Target 8-Chloro-6-methylquinolin-3-ol (Optimized Lead) Core->Target Lead Opt. Pos3 3-OH Position (Reduced Chelation Toxicity) Target->Pos3 Safety Pos6 6-Methyl Group (Blocks CYP Oxidation) Target->Pos6 Stability Pos8 8-Chloro Group (Modulates pKa & LogP) Target->Pos8 Permeability

Caption: SAR map highlighting the functional roles of specific substituents in optimizing bioavailability and safety.

Diagram 2: Predicted Metabolic Pathway

Metabolism Parent 8-Chloroquinolin-3-ol (Unsubstituted) CYP CYP450 Oxidation Parent->CYP Metabolite 6-Hydroxy Metabolite (Rapid Clearance) Target 8-Chloro-6-methylquinolin-3-ol (Target) Stable Stable Isomer (Extended t1/2) Target->Stable Metabolic Resistance Target->CYP Blocked Site CYP->Metabolite High Clearance

Caption: Comparison of metabolic fate. The 6-methyl group prevents rapid hydroxylation, extending systemic exposure.

Part 3: Experimental Protocols for Bioavailability Assessment

To validate the predicted advantages, the following standardized protocols should be employed. These assays are designed to quantify permeability and metabolic stability.

Protocol 1: Caco-2 Permeability Assay (Absorption Potential)

Purpose: To determine the intestinal absorption and efflux ratio of the compound.

Reagents:

  • Caco-2 cell line (ATCC).

  • Transport Buffer: HBSS with 10 mM HEPES, pH 7.4.

  • Reference Standards: Propranolol (High perm), Atenolol (Low perm).

Workflow:

  • Cell Culture: Seed Caco-2 cells on transwell polycarbonate filters (0.4 µm pore size) and culture for 21 days to form a confluent monolayer.

  • TEER Measurement: Verify monolayer integrity (TEER > 300 Ω·cm²).[1]

  • Dosing:

    • Apical to Basolateral (A-B): Add 10 µM of 8-Chloro-6-methylquinolin-3-ol to the apical chamber.

    • Basolateral to Apical (B-A): Add 10 µM to the basolateral chamber (to check for P-gp efflux).

  • Incubation: Incubate at 37°C for 2 hours.

  • Sampling: Collect 100 µL aliquots from the receiver chamber at 30, 60, 90, and 120 min.

  • Analysis: Quantify compound concentration using LC-MS/MS.

  • Calculation: Calculate Apparent Permeability (

    
    ) using:
    
    
    
    
    Where
    
    
    is the flux,
    
    
    is the surface area, and
    
    
    is the initial concentration.

Interpretation:

  • 
     cm/s indicates high oral bioavailability.
    
  • Efflux Ratio (

    
    ) > 2 suggests active efflux (P-gp substrate).
    
Protocol 2: Microsomal Stability Assay (Metabolic Half-Life)

Purpose: To verify the "6-methyl blockade" hypothesis by measuring intrinsic clearance (


).

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compound: 1 µM final concentration.

Workflow:

  • Pre-incubation: Mix 1 µM test compound with 0.5 mg/mL HLM in phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Time Points: Quench 50 µL aliquots at 0, 5, 15, 30, and 60 min into ice-cold acetonitrile (containing internal standard).

  • Processing: Centrifuge at 4000 rpm for 20 min to pellet protein.

  • Analysis: Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    :
    
    
    
    

Success Criteria:

  • 
     min indicates high metabolic stability (validating the 6-methyl design).
    

References

  • Prachayasittikul, V., et al. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy. Link

  • Gurnani, N., et al. (2014). "Fluoroquinolones: Chemistry, Pharmacokinetics and Pharmacology." Antibiotics. Link

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard reference for Caco-2 and Microsomal protocols).
  • Mao, F., et al. (2010). "Design, synthesis and biological evaluation of novel 8-hydroxyquinoline derivatives as antioxidant agents." Bioorganic & Medicinal Chemistry Letters. Link

  • PubChem Compound Summary. (2024). "8-Chloro-3-quinolinol."[2] National Center for Biotechnology Information. Link[2]

Sources

Technical Comparison Guide: Elemental Analysis Protocols for 8-Chloro-6-methylquinolin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise characterization of 8-Chloro-6-methylquinolin-3-ol (


) presents a distinct analytical challenge due to the simultaneous presence of a nitrogenous heterocyclic ring and a halogen substituent. While standard combustion analysis (CHN) is routine for simple organics, the chlorine atom in this scaffold introduces a risk of positive nitrogen interference  and catalyst poisoning, potentially skewing purity data during drug development.

This guide objectively compares the two primary methodologies for validating this compound: Automated Flash Combustion (Dynamic) versus the Classic Schöniger Flask (Static) method. It establishes the "Gold Standard" protocol for calibration to ensure compliance with strict acceptance criteria (


 absolute error).

Part 1: Chemical Profile & Theoretical Baselines

Before selecting a method, the theoretical elemental composition must be established as the immutable baseline for accuracy.

Target Analyte: 8-Chloro-6-methylquinolin-3-ol CAS: 203626-40-8 (Analogous/Generic) Molecular Weight:


Empirical Formula: 

Table 1: Theoretical Elemental Composition Standards
ElementCountAtomic Mass (avg)Total Mass ContributionTheoretical % (w/w)Acceptance Range (

)
Carbon (C) 1012.011120.1162.03% 61.63 – 62.43%
Hydrogen (H) 81.0088.064.16% 3.76 – 4.56%
Chlorine (Cl) 135.4535.4518.31% 17.91 – 18.71%
Nitrogen (N) 114.00714.017.23% 6.83 – 7.63%
Oxygen (O) 115.99916.008.26% Calculated by difference

Critical Insight: The high Chlorine content (


) is the primary interference vector. If the combustion gases are not properly scrubbed, 

gas can be misread as

by thermal conductivity detectors (TCD), leading to falsely elevated Nitrogen values.

Part 2: Calibration Standard Selection

You cannot use the analyte itself as a standard until it is characterized. Therefore, you must select a Certified Reference Material (CRM) that mimics the combustion behavior of a chlorinated heterocycle.

Diagram 1: Calibration Decision Matrix

CalibrationStrategy Start Select Calibration Standard CheckHetero Does Analyte contain Heteroatoms (N, S, Halogens)? Start->CheckHetero Simple Use Acetanilide (Universal Standard) CheckHetero->Simple No (C,H,O only) Complex Matrix Matching Required CheckHetero->Complex Yes CheckCl Is Chlorine Present? Complex->CheckCl Rec1 Primary Recommendation: Sulfanilamide (Simulates N/S/Heterocycle) CheckCl->Rec1 Standard CHN Rec2 Halogen Specific: Add p-Chlorobenzoic Acid (Validates Cl Recovery) CheckCl->Rec2 For Cl Quantification

Caption: Decision logic for selecting the appropriate CRM. For 8-Chloro-6-methylquinolin-3-ol, a dual-standard approach (Sulfanilamide + p-Chlorobenzoic acid) is recommended to validate both the ring combustion and halogen scrubbing.

Recommended Standards Comparison
  • Acetanilide (

    
    ):  The industry workhorse. Excellent for C/H/N, but lacks Chlorine.
    
    • Verdict:Insufficient alone. Use for daily K-factor calibration, but not for method validation of this specific molecule.

  • Sulfanilamide (

    
    ): 
    
    • Verdict:Good. It tests the system's ability to handle heteroatoms (S) which behave similarly to halogens in terms of requiring oxidation aids.

  • p-Chlorobenzoic Acid (

    
    ): 
    
    • Verdict:Essential. This must be run as a "Check Standard" to verify that the silver wool trap in your combustion tube is not saturated. If this standard fails (high Cl recovery), your N values for the quinoline will be wrong.

Part 3: Comparative Methodologies

Method A: Automated Dynamic Flash Combustion (Recommended)

This method utilizes a modern CHNS analyzer (e.g., Elementar, Thermo, PerkinElmer). The sample is dropped into a combustion tube at


 with an oxygen boost.
  • Mechanism:

    
    .
    
  • The Fix: The gas stream passes through Silver Wool or Silver Tungstate heated to

    
    .
    
    • Reaction:

      
      .
      
    • Result: Chlorine is trapped; only

      
      , 
      
      
      
      , and
      
      
      reach the detector.
Method B: Schöniger Flask Combustion (The "Oxygen Flask")

A manual technique where the sample is wrapped in paper, burned in an


-filled flask, and the gases are absorbed into a liquid (e.g., NaOH).
  • Mechanism: Quantitative conversion of organic Chlorine to inorganic Chloride (

    
    ).
    
  • Detection: The resulting solution is analyzed via Ion Chromatography (IC) or Potentiometric Titration with

    
    .
    
Table 2: Performance Comparison
FeatureAutomated Flash Combustion (CHN)Schöniger Flask + Titration (Cl Only)
Scope Determines C, H, N simultaneously.[1]Determines Cl (or S) only.
Precision High (

RSD).
Moderate (User-dependent).
Interference High Risk: Cl can interfere with N if trap is old.Low Risk: Specific for Halogens.
Throughput 5 mins/sample (Automated).30 mins/sample (Manual).
Sample Req. 1–3 mg.10–20 mg.
Verdict Primary Choice for purity confirmation.Secondary Choice if Cl mass balance is critical.

Part 4: Experimental Protocol (Automated)

This protocol is designed for the 8-Chloro-6-methylquinolin-3-ol matrix to ensure "E-E-A-T" compliance (Expertise, Authoritativeness, Trustworthiness).

Diagram 2: Analytical Workflow

Workflow Sample Sample Prep (Dry at 40°C, Vacuum) Weigh Microbalance (Target: 2.0 mg ± 0.1) Sample->Weigh Combust Combustion (950°C + O2 Boost) Weigh->Combust Scrub Halogen Scrubbing (Ag Wool / Ag2WO4) Combust->Scrub Gases + Cl2 Reduce Reduction (Cu: NOx -> N2) Scrub->Reduce Cl Removed Detect TCD Detection (N2, CO2, H2O) Reduce->Detect

Caption: The critical step for this molecule is "Halogen Scrubbing." Without the Ag Wool trap, Cl2 gas will pass to the detector and falsify the Nitrogen reading.

Step-by-Step Procedure
  • Pre-Analysis Conditioning:

    • Drying: Quinolines can be hygroscopic. Dry the sample in a vacuum oven at

      
       for 4 hours to remove surface moisture. Failure to do this will artificially inflate 
      
      
      
      and dilute
      
      
      .
    • Homogenization: Ensure the sample is a fine powder. Large crystals cause "micro-explosions" in the furnace, leading to soot formation (low Carbon).

  • Instrument Setup:

    • Combustion Tube: Pack with Silver Tungstate on Magnesium Oxide or fresh Silver Wool at the outlet zone.

    • Temperature: Set furnace to

      
       to ensure ring opening of the stable quinoline scaffold.
      
    • Oxygen Dosing: Increase

      
       dose by 10% compared to standard aliphatics to prevent charring.
      
  • Sequence:

    • Run 3 Blanks (Tin capsule only).

    • Run 3 Standards (Acetanilide) to establish K-factor.

    • Run 1 Check Standard (p-Chlorobenzoic acid ) to verify Cl trapping capacity.

    • Run 8-Chloro-6-methylquinolin-3-ol in triplicate.

  • Data Validation (Self-Correcting Step):

    • Check the Nitrogen peak tailing. If the N peak is wider than the standard, Chlorine is likely breaking through the trap. Action: Replace Silver wool immediately.

Part 5: Troubleshooting & Interference Management

Issue: High Nitrogen / Low Carbon

  • Cause: Incomplete combustion of the heteroaromatic ring.

  • Solution: Add

    
     of 
    
    
    
    (Vanadium Pentoxide) to the tin capsule. This acts as an oxygen donor and flux, raising the local temperature to ensure complete ring destruction.

Issue: Drifting Baseline

  • Cause: Halogen accumulation in the water trap.

  • Solution: Replace the water trap (Magnesium Perchlorate) more frequently when running chlorinated series.

References

  • ASTM International. (2022). ASTM D5373-21 Standard Test Methods for Determination of Carbon, Hydrogen, and Nitrogen in Analysis Samples of Coal and Carbon in Coal and Coke. ASTM International. [Link]

  • Schöniger, W. (1955).[2] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen.[2] Mikrochimica Acta, 43(1), 123–129.[2] [Link][2]

  • Thompson, M. (2008). CHN Analysis: General Considerations and Troubleshooting. Royal Society of Chemistry, Analytical Methods Committee. [Link]

Sources

Safety Operating Guide

Navigating the Afterlife of a Novel Compound: A Comprehensive Guide to the Safe Disposal of 8-Chloro-6-methylquinolin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Use by Laboratory Professionals

In the fast-paced world of drug discovery and chemical research, the lifecycle of a compound extends far beyond its synthesis and application. The final, and arguably most critical, phase is its safe and compliant disposal. This guide, developed for researchers, scientists, and drug development professionals, provides a detailed protocol for the proper disposal of 8-Chloro-6-methylquinolin-3-ol, a halogenated quinoline derivative. Adherence to these procedures is paramount not only for regulatory compliance but also for the protection of our environment and the health and safety of our communities.

Hazard Identification and Risk Assessment: Understanding the Compound

8-Chloro-6-methylquinolin-3-ol, as a chlorinated quinoline, belongs to a class of compounds that requires careful handling throughout its lifecycle. While a specific Safety Data Sheet (SDS) for this exact isomer may not always be readily available, data from close structural analogs, such as 8-chloro-6-methylquinoline, provide a strong basis for a thorough risk assessment.[1]

Key Hazard Classifications:

Hazard ClassGHS CategoryDescriptionSource
Acute Toxicity, OralCategory 4Harmful if swallowed.[1]
Skin IrritationCategory 2Causes skin irritation.[1]
Serious Eye IrritationCategory 2Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[1][2]

The presence of a halogen (chlorine) atom in the molecule designates it as a halogenated organic compound .[3][4] This classification is critical for waste segregation and determining the appropriate disposal route, as co-mingling with non-halogenated waste streams is strictly prohibited in most jurisdictions.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 8-Chloro-6-methylquinolin-3-ol is a multi-step process that begins with meticulous planning and ends with documented, compliant waste removal.

DisposalWorkflow cluster_pre_disposal Pre-Disposal Phase cluster_disposal_process Disposal Phase cluster_final_disposal Final Disposition PPE Step 1: Don Appropriate Personal Protective Equipment (PPE) Segregation Step 2: Segregate Waste at the Point of Generation PPE->Segregation Ensure safety before handling Containerization Step 3: Use Designated Halogenated Waste Containers Segregation->Containerization Prevent cross- contamination Labeling Step 4: Properly Label the Waste Container Containerization->Labeling Clear identification is crucial Storage Step 5: Store in a Designated Satellite Accumulation Area Labeling->Storage Safe temporary holding Pickup Step 6: Arrange for Pickup by an Approved Hazardous Waste Contractor Storage->Pickup Initiate final disposal Documentation Step 7: Complete All Necessary Waste Manifests Pickup->Documentation Maintain regulatory compliance

Caption: Disposal Workflow for 8-Chloro-6-methylquinolin-3-ol

Step 1: Personal Protective Equipment (PPE)

Before handling any waste containing 8-Chloro-6-methylquinolin-3-ol, ensure you are wearing the appropriate PPE:

  • Gloves: Nitrile rubber gloves are recommended. Always inspect gloves for tears or punctures before use.

  • Eye Protection: Safety goggles or a face shield are mandatory to protect against splashes.

  • Lab Coat: A flame-resistant lab coat should be worn to protect skin and clothing.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary. All handling of the solid compound or its concentrated solutions should be performed in a certified chemical fume hood.

Step 2: Waste Segregation

At the point of generation, it is imperative to segregate waste contaminated with 8-Chloro-6-methylquinolin-3-ol. This includes:

  • Unused or expired solid compound.

  • Solutions containing the compound.

  • Contaminated lab supplies: This includes pipette tips, weighing paper, and any other disposable materials that have come into contact with the chemical.

Crucially, do not mix this waste with non-halogenated organic waste or general laboratory trash.

Step 3: Containerization

All waste contaminated with 8-Chloro-6-methylquinolin-3-ol must be placed in a designated, leak-proof, and clearly marked hazardous waste container. These containers are typically provided by your institution's Environmental Health and Safety (EHS) department and are often color-coded to distinguish between different waste streams.

Step 4: Labeling

Proper labeling is a legal requirement and essential for safe handling. The waste container label must include:

  • The words "Hazardous Waste."

  • The full chemical name: "8-Chloro-6-methylquinolin-3-ol."

  • The specific hazards associated with the compound (e.g., "Toxic," "Irritant").

  • The accumulation start date (the date the first drop of waste is added to the container).

  • The name and contact information of the responsible researcher or lab.

Step 5: Storage

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. The SAA should be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Away from sources of ignition and incompatible materials. Strong oxidizing agents are incompatible with this compound.[2]

Step 6: Arranging for Pickup

Once the waste container is full, or if you are generating waste infrequently, contact your institution's EHS department to schedule a pickup. They will coordinate with a licensed hazardous waste disposal company.

Step 7: Documentation

Ensure that all necessary paperwork, such as a hazardous waste manifest, is completed accurately. This document tracks the waste from your laboratory to its final disposal site and is a critical component of regulatory compliance.

The Rationale Behind the Procedures: Incineration as the Preferred Method

As a halogenated organic compound, the recommended disposal method for 8-Chloro-6-methylquinolin-3-ol is incineration at a licensed hazardous waste facility.[3] Landfilling of halogenated organic compounds is heavily restricted by the Environmental Protection Agency (EPA) due to their potential to persist in the environment and contaminate soil and groundwater.

Incineration at high temperatures in a controlled environment ensures the complete destruction of the compound, breaking the carbon-halogen bonds and converting the molecule into less harmful components such as carbon dioxide, water, and hydrogen chloride. The hydrogen chloride is then typically neutralized in a scrubber system before being released.

Spill Management: Preparedness is Key

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable solvent (such as isopropanol or ethanol), followed by soap and water.

  • Major Spills:

    • Evacuate the laboratory immediately.

    • Alert your institution's emergency response team.

    • Prevent entry into the affected area.

    • Provide the emergency response team with the Safety Data Sheet for the spilled compound.

By adhering to these detailed procedures, you can ensure the safe and compliant disposal of 8-Chloro-6-methylquinolin-3-ol, contributing to a safer laboratory environment and a healthier planet.

References

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk - ESSR. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.